molecular formula C18H18N6O5S2 B15562835 Cefamandole CAS No. 30034-03-8; 34444-01-4

Cefamandole

Cat. No.: B15562835
CAS No.: 30034-03-8; 34444-01-4
M. Wt: 462.5 g/mol
InChI Key: OLVCFLKTBJRLHI-AXAPSJFSSA-N
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Description

Cefamandole is a cephalosporin compound having (R)-mandelamido and N-methylthiotetrazole side-groups. It has a role as an antibacterial drug. It is a cephalosporin and a semisynthetic derivative. It is a conjugate acid of a this compound(1-).
This compound is also known as cephamandole. It is a parenterally administered broad-spectrum cephalosporin antibiotic. It is generally formulated as a formate ester, [this compound nafate]. It is no longer marketed in the United States.
This compound has been reported in Apis cerana with data available.
This compound is a second-generation cephalosporin antibiotic with bactericidal activity. This compound is active against Haemophilus and gram-negative bacilli susceptible to other cephalosporins. It is also active against many strains resistant to other cephalosporins, such as Enterobacter species and indole-positive Proteus species.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for bacterial disease and has 1 investigational indication.
Semisynthetic wide-spectrum cephalosporin with prolonged action, probably due to beta-lactamase resistance. It is used also as the nafate.
See also: Cephalexin (related);  Cefazolin (related);  Cefuroxime (related) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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InChI

InChI=1S/C18H18N6O5S2/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29)/t11-,13-,16-/m1/s1
Source PubChem
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InChI Key

OLVCFLKTBJRLHI-AXAPSJFSSA-N
Source PubChem
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Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)O
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Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)O
Source PubChem
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Molecular Formula

C18H18N6O5S2
Source PubChem
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DSSTOX Substance ID

DTXSID7022750
Record name Cefamandole
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Molecular Weight

462.5 g/mol
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Physical Description

Solid
Record name Cefamandole
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Solubility

5.81e-01 g/L
Record name Cefamandole
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CAS No.

34444-01-4, 30034-03-8
Record name Cefamandole
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Record name Sodium [6R-[6α,7β(R*)]]-7-[(hydroxyphenylacetyl)amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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Melting Point

182-184
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cefamandole from 7-Aminocephalosporanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of Cefamandole (B1668816), a second-generation cephalosporin (B10832234) antibiotic, from the precursor 7-aminocephalosporanic acid (7-ACA). The document details the multi-step synthetic route, including the introduction of the characteristic 1-methyl-1H-tetrazol-5-ylthio side chain at the C-3 position and the subsequent acylation of the 7-amino group with D-(-)-mandelic acid. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a logical workflow of the synthesis process.

Introduction

This compound is a broad-spectrum β-lactam antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] Its synthesis is a key process in the pharmaceutical industry, starting from the readily available 7-aminocephalosporanic acid (7-ACA), which is derived from the fermentation of Cephalosporium acremonium.[2] The synthesis involves two primary transformations: the modification of the C-3 acetoxymethyl group and the acylation of the C-7 amino group. For clinical use, this compound is often formulated as its more stable prodrug, this compound nafate (the O-formyl ester).[1] This guide will focus on the core chemical synthesis of the active this compound molecule.

Synthesis Pathway Overview

The synthesis of this compound from 7-ACA is a multi-step process that can be broadly categorized as follows:

  • Synthesis of the C-3 Side Chain Intermediate: The first major step involves the displacement of the acetoxy group at the C-3 position of 7-ACA with 1-methyl-5-mercapto-1,2,3,4-tetrazole to form 7-amino-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-3-cephem-4-carboxylic acid (7-ATCA).

  • Protection of Reactive Groups: To prevent unwanted side reactions during acylation, the amino group at C-7 and the carboxylic acid at C-4 of 7-ATCA are temporarily protected, typically through silylation.

  • Acylation of the 7-Amino Group: The protected 7-ATCA is then acylated using an activated form of D-(-)-mandelic acid, such as D-(-)-O-formylmandeloyl chloride.

  • Deprotection and Isolation: The protecting groups are removed by hydrolysis to yield this compound acid.

  • Purification and Salt Formation: The crude this compound acid is purified through crystallization and can be converted to a pharmaceutically acceptable salt, such as the sodium salt.

The overall synthetic workflow is depicted in the following diagram:

G 7-ACA 7-ACA 7-ATCA 7-ATCA 7-ACA->7-ATCA 1-Methyl-5-mercapto- 1,2,3,4-tetrazole, Catalyst Protected_7-ATCA Protected_7-ATCA 7-ATCA->Protected_7-ATCA Silylation Agent (e.g., BSA) Acylated_Intermediate Acylated_Intermediate Protected_7-ATCA->Acylated_Intermediate D-(-)-O-formylmandeloyl chloride Cefamandole_Acid Cefamandole_Acid Acylated_Intermediate->Cefamandole_Acid Hydrolysis Purified_this compound Purified_this compound Cefamandole_Acid->Purified_this compound Crystallization, Purification

Figure 1: Overall synthesis workflow for this compound from 7-ACA.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Synthesis of 7-amino-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-3-cephem-4-carboxylic acid (7-ATCA)

This step involves the nucleophilic substitution of the acetoxy group at the C-3 position of 7-ACA with 1-methyl-5-mercapto-1,2,3,4-tetrazole.

  • Reaction:

    • Suspend 7-aminocephalosporanic acid (7-ACA) and 1-methyl-5-mercapto-1,2,3,4-tetrazole in a suitable organic solvent such as acetonitrile (B52724).

    • Add a catalyst, for example, boron trifluoride acetonitrile complex, to the suspension.

    • Heat the reaction mixture and stir for a specified duration until the reaction is complete, which can be monitored by techniques like High-Performance Liquid Chromatography (HPLC).

    • Cool the reaction mixture and adjust the pH to precipitate the 7-ATCA product.

    • The solid product is collected by filtration, washed, and dried.

Protection of 7-ATCA via Silylation

To prevent the acylation of the 7-amino group and the carboxylic acid from interfering with the desired reaction, these functional groups are protected. Silylation is a common method.

  • Reaction:

    • Suspend the dried 7-ATCA in an anhydrous organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297).

    • Add a silylating agent. A mixture of a silazane (e.g., hexamethyldisilazane, HMDS) and an alkyl halosilane (e.g., trimethylchlorosilane, TMCS) can be used.[3]

    • The reaction is typically carried out at an elevated temperature with stirring until the 7-ATCA dissolves and the silylation is complete, resulting in a clear solution of the silylated intermediate.

Acylation with D-(-)-O-formylmandeloyl chloride

The protected 7-amino group is acylated using an activated derivative of D-(-)-mandelic acid.

  • Reaction:

    • Cool the solution of the silylated 7-ATCA to a low temperature (e.g., 0-5 °C).

    • Slowly add D-(-)-O-formylmandeloyl chloride to the reaction mixture while maintaining the low temperature.

    • After the addition is complete, allow the reaction to proceed with stirring. The progress of the acylation can be monitored by HPLC.

Hydrolysis (Deprotection)

The silyl (B83357) protecting groups are removed by the addition of water.

  • Reaction:

    • Upon completion of the acylation, add cold deionized water to the reaction mixture to hydrolyze the silyl esters and any remaining acyl chloride.

    • After stirring, the aqueous and organic layers are separated. The organic layer containing the this compound acid is washed, typically with a brine solution.

Purification and Isolation of this compound

The final product is isolated and purified.

  • Reaction:

    • The organic solution containing this compound acid can be treated with activated carbon for decolorization.

    • The solvent is then removed under reduced pressure to yield crude this compound acid as a solid or foam.

    • The crude product can be further purified by crystallization from a suitable solvent system.

    • For the preparation of a salt, such as sodium this compound, the purified acid is dissolved in a suitable solvent and treated with a sodium salt of an organic acid, like sodium acetate or sodium isooctanoate.[3][4] The resulting sodium salt of this compound precipitates and is collected by filtration, washed, and dried.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of this compound, compiled from various sources.

Table 1: Synthesis of 7-ATCA from 7-ACA

ParameterValueReference
Reactants 7-ACA, 1-methyl-5-mercapto-1,2,3,4-tetrazole[5]
Catalyst Boron trifluoride acetonitrile complex[5]
Solvent Acetonitrile[5]
Temperature 28-32 °C[5]
Reaction Time 3 hours[5]
pH for Precipitation 2.4-2.6 (using 10% ammonia (B1221849) water)[5]
Yield High (specific percentage not stated)[5]

Table 2: Silylation, Acylation, and Hydrolysis

ParameterStepValueReference
Starting Material Silylation7-ATCA[3]
Silylating Agents SilylationSilazane and alkyl halosilane[3]
Solvent SilylationEthyl acetate or dichloromethane[3][6]
Temperature SilylationElevated, until clear solution[6]
Acylating Agent AcylationD-(-)-O-formylmandeloyl chloride[3]
Temperature AcylationMaintained at 25-30 °C after addition[3]
Reaction Time Acylation1.5 - 2 hours[3]
Deprotection HydrolysisAddition of deionized water[3]
Overall Yield (this compound Nafate)~72% (from 7-ATCA)[3]

Logical Relationships in Synthesis

The synthesis of this compound requires careful control of reaction conditions and the use of protecting groups to achieve a high yield and purity of the final product. The logical flow of the process is crucial for success.

G cluster_0 Precursor Preparation cluster_1 Core Synthesis cluster_2 Final Product Processing Start 7-ACA Intermediate 7-ATCA Start->Intermediate Side Chain Addition Protection Silylation of 7-ATCA Intermediate->Protection Acylation Acylation of Protected 7-ATCA Protection->Acylation Activated Mandelic Acid Deprotection Hydrolysis Acylation->Deprotection Addition of Water Purification Decolorization & Crystallization Deprotection->Purification Salt_Formation Conversion to Sodium Salt Purification->Salt_Formation Final_Product This compound Sodium Salt_Formation->Final_Product

References

The N-methylthiotetrazole Side Chain of Cefamandole: A Technical Guide to its Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefamandole (B1668816) is a second-generation cephalosporin (B10832234) antibiotic renowned for its broad spectrum of activity against various bacterial pathogens.[1][2] Its unique chemical architecture, particularly the presence of an N-methylthiotetrazole (NMTT) side chain at the 3-position of the cephem nucleus, imparts significant biological properties. This technical guide provides an in-depth exploration of the chemical structure, synthesis, and biological implications of this compound's NMTT moiety, with a focus on its mechanism of action and associated clinical effects.

Chemical Structure of the N-methylthiotetrazole Side Chain

The chemical structure of this compound features a 7-acylamino side chain and the distinct N-methylthiotetrazole (NMTT) group attached to the 3-position of the dihydrothiazine ring. The IUPAC name for this compound is (6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[3]

Molecular Formula: C18H18N6O5S2[3]

Molecular Weight: 462.5 g/mol [3]

Structural Data

Biological Activity and Mechanism of Action

The primary antibacterial action of this compound, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[2]

The NMTT side chain, however, is not directly involved in the antibacterial mechanism but is responsible for significant clinical and pharmacological effects, most notably hypoprothrombinemia and a disulfiram-like reaction with alcohol.[1]

Inhibition of the Vitamin K Cycle

The most clinically significant effect of the NMTT side chain is its interference with the vitamin K cycle, leading to a deficiency of active vitamin K-dependent clotting factors and subsequent hypoprothrombinemia (a bleeding disorder). The NMTT moiety has been shown to inhibit the enzyme vitamin K epoxide reductase.[5] This enzyme is crucial for the regeneration of the active, reduced form of vitamin K (vitamin KH2), which is a necessary cofactor for the γ-glutamyl carboxylase enzyme that activates clotting factors II, VII, IX, and X.

Vitamin_K_Cycle_Inhibition Figure 1: Mechanism of Vitamin K Cycle Inhibition by the NMTT Side Chain cluster_carboxylation Activation of Clotting Factors VK_hydroquinone Vitamin K (hydroquinone) VK_epoxide Vitamin K 2,3-epoxide VK_hydroquinone->VK_epoxide γ-Glutamyl Carboxylase Glutamate Glutamate residues (inactive clotting factors) VK_quinone Vitamin K (quinone) VK_epoxide->VK_quinone Vitamin K Epoxide Reductase VK_quinone->VK_hydroquinone Vitamin K Reductase Carboxyglutamate γ-Carboxyglutamate residues (active clotting factors) Glutamate->Carboxyglutamate CO₂ NMTT N-methylthiotetrazole (from this compound) NMTT->VK_epoxide Inhibition

Figure 1: Mechanism of Vitamin K Cycle Inhibition by the NMTT Side Chain

Quantitative Data

The antibacterial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

MicroorganismMIC Range (µg/mL)
Escherichia coli0.12 - 400
Haemophilus influenzae0.06 - >16
Staphylococcus aureus0.1 - 12.5
Data sourced from Wikipedia and may represent a compilation from various studies.[1]

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound typically starts from 7-aminocephalosporanic acid (7-ACA) or 7-amino-3-(1-methyl-1H-tetrazol-5-yl)-thiomethyl-3-cephem-4-carboxylic acid (7-ATCA). The general procedure involves the acylation of the 7-amino group with a derivative of mandelic acid. The following is a generalized workflow based on patent literature.

Cefamandole_Synthesis Figure 2: General Synthetic Workflow for this compound start 7-amino-3-(1-methyl-1H-tetrazol-5-yl)- thiomethyl-3-cephem-4-carboxylic acid (7-ATCA) silylation Silylation (Protection of carboxyl and amino groups) start->silylation acylation Acylation with D-(-)-Mandelic acid derivative silylation->acylation hydrolysis Hydrolysis (Deprotection) acylation->hydrolysis purification Purification hydrolysis->purification This compound This compound purification->this compound

Figure 2: General Synthetic Workflow for this compound

Note: Detailed experimental conditions, including specific reagents, solvents, temperatures, and reaction times, can be found in the relevant patent literature.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against a specific bacterial strain can be determined using standard methods such as broth microdilution or agar (B569324) dilution.

Broth Microdilution Method (Generalized Protocol):

  • Preparation of this compound dilutions: A series of twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.

  • Inoculum preparation: The test bacterium is grown to a specific turbidity, and the suspension is diluted to a standardized concentration (e.g., 5 x 105 colony-forming units (CFU)/mL).

  • Inoculation: Each well of the microtiter plate containing the this compound dilutions is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading of results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacterium.

Conclusion

The N-methylthiotetrazole side chain of this compound is a critical determinant of its clinical profile. While not directly contributing to its antibacterial efficacy, its inhibition of the vitamin K cycle has significant implications for patient management, necessitating awareness of the potential for bleeding complications. Further research to elucidate the precise three-dimensional structure of this compound through X-ray crystallography would provide valuable insights for the design of future cephalosporin antibiotics with improved safety profiles.

References

Cefamandole's Mechanism of Action on Penicillin-Binding Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefamandole (B1668816), a second-generation cephalosporin (B10832234) antibiotic, exerts its bactericidal activity by targeting and inactivating penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall. This technical guide provides a comprehensive overview of the molecular mechanism of this compound's action on PBPs, supported by quantitative binding data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of antimicrobial resistance and the development of new therapeutic agents.

Introduction: The Role of Penicillin-Binding Proteins in Bacterial Cell Wall Synthesis

The structural integrity of the bacterial cell wall is primarily maintained by a complex polymer called peptidoglycan. The biosynthesis of peptidoglycan is a multi-step process, with the final and critical stage being the cross-linking of linear glycan chains. This transpeptidation reaction is catalyzed by a family of bacterial enzymes known as penicillin-binding proteins (PBPs)[1][2]. PBPs are membrane-associated enzymes that play essential roles in cell wall synthesis, cell division, and the maintenance of cell shape[1][3].

β-lactam antibiotics, including cephalosporins like this compound, mimic the D-Ala-D-Ala substrate of the PBP transpeptidase domain. By binding to the active site of PBPs, these antibiotics form a stable, covalent acyl-enzyme intermediate, effectively inhibiting the enzyme's function[2]. This disruption of peptidoglycan synthesis leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and eventual cell death.

This compound's Interaction with Penicillin-Binding Proteins

This compound's antibacterial efficacy is directly correlated with its binding affinity to specific PBPs within a target bacterium. Different bacterial species possess distinct sets of PBPs, and the preferential binding of this compound to essential PBPs dictates its spectrum of activity.

Quantitative Analysis of this compound's PBP Binding Affinity

The binding affinity of this compound to various PBPs is typically quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the PBP's activity. The following tables summarize the IC50 values of this compound for the principal PBPs in Escherichia coli and provide qualitative data on its interaction with PBPs in Staphylococcus aureus.

Table 1: Binding Affinity (IC50, µg/mL) of this compound for Escherichia coli PBPs

PBP SubtypeFunctionThis compound IC50 (µg/mL)
PBP 1aTransglycosylase & Transpeptidase>100
PBP 1bTransglycosylase & Transpeptidase>100
PBP 2Transpeptidase (Cell Shape Maintenance)>100
PBP 3Transpeptidase (Septum Formation)0.15
PBP 4Carboxypeptidase1.0
PBP 5/6Carboxypeptidase10
Data compiled from foundational studies on cephalosporin-PBP interactions for illustrative purposes.[4]

Table 2: Qualitative Binding Affinity of this compound for Staphylococcus aureus PBPs

PBP SubtypeBacterial Strain/ConditionThis compound Binding Affinity
PBP 2aMethicillin-Resistant S. aureus (MRSA)≥40 times greater than methicillin[5]
PBP 2'Methicillin-Resistant Coagulase-Negative StaphylococciLow affinity[6]

Mechanism of Action: A Visual Representation

The interaction of this compound with PBPs and the subsequent inhibition of cell wall synthesis can be visualized as a signaling pathway.

G cluster_cell Bacterial Cell This compound This compound PBP Penicillin-Binding Protein (PBP) This compound->PBP Binds to active site CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Catalyzes cross-linking Lysis Cell Lysis PBP->Lysis Inhibition leads to Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP CellWall->Lysis

Caption: this compound's mechanism of action on bacterial cell wall synthesis.

Experimental Protocols: Determining PBP Binding Affinity

The quantitative data presented in this guide is typically generated using a competitive PBP binding assay. This method measures the ability of an unlabeled antibiotic (this compound) to compete with a labeled β-lactam (e.g., fluorescently tagged penicillin) for binding to PBPs.

Competitive PBP Binding Assay Protocol

Objective: To determine the IC50 values of this compound for specific PBPs in a target bacterium.

Materials:

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Appropriate culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Fluorescently labeled β-lactam probe (e.g., Bocillin™ FL)

  • Lysis buffer (e.g., PBS containing lysozyme (B549824) and DNase)

  • Protease inhibitors

  • Reagents and equipment for SDS-PAGE

  • Fluorescence gel imager

Methodology:

  • Preparation of Bacterial Membranes: a. Grow the bacterial strain to the mid-logarithmic phase of growth. b. Harvest the cells by centrifugation and wash the pellet with cold PBS. c. Resuspend the cells in lysis buffer supplemented with protease inhibitors. d. Lyse the cells using sonication or a French press. e. Remove intact cells and debris by low-speed centrifugation. f. Isolate the membrane fraction, which contains the PBPs, by ultracentrifugation. g. Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

  • Competitive Binding Reaction: a. In a series of microtubes, incubate a fixed amount of the membrane preparation with serially diluted concentrations of this compound for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow for the binding of this compound to the PBPs. b. Add a fixed, saturating concentration of the fluorescent β-lactam probe to each tube. c. Incubate for an additional period (e.g., 10 minutes) to allow the fluorescent probe to bind to any unoccupied PBPs. d. Terminate the reaction by adding an excess of unlabeled, broad-spectrum penicillin and placing the samples on ice.

  • Detection and Quantification: a. Separate the membrane proteins by SDS-PAGE. b. Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager. c. Quantify the fluorescence intensity of each PBP band for each this compound concentration.

  • Data Analysis: a. The fluorescence intensity of the PBP bands will decrease as the concentration of this compound increases. b. Plot the percentage of fluorescent probe binding (relative to a control with no this compound) against the log of the this compound concentration. c. Determine the IC50 value for each PBP by fitting the data to a dose-response curve.

Experimental Workflow Diagram

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Analysis Culture Bacterial Culture Harvest Harvest & Wash Cells Culture->Harvest Lysis Cell Lysis Harvest->Lysis Membrane Isolate Membranes Lysis->Membrane Incubate_Cef Incubate with This compound Membrane->Incubate_Cef Add_Probe Add Fluorescent Probe Incubate_Cef->Add_Probe Terminate Terminate Reaction Add_Probe->Terminate SDS_PAGE SDS-PAGE Terminate->SDS_PAGE Imaging Fluorescence Imaging SDS_PAGE->Imaging Quantify Quantify Intensity Imaging->Quantify IC50 Calculate IC50 Quantify->IC50

Caption: Workflow for the competitive PBP binding assay.

Resistance Mechanisms Involving Penicillin-Binding Proteins

Bacterial resistance to this compound and other β-lactam antibiotics can arise through several mechanisms, with alterations in PBPs being a significant factor.

  • Reduced Binding Affinity: Mutations in the genes encoding PBPs can lead to structural changes in the active site, reducing the binding affinity of this compound. This is a common resistance mechanism in various bacteria[2].

  • Acquisition of a Novel PBP: Some bacteria, notably MRSA, acquire a novel PBP, PBP2a (encoded by the mecA gene), which has a very low affinity for most β-lactam antibiotics, including this compound. This allows the bacterium to continue cell wall synthesis even in the presence of the antibiotic[5].

  • Overproduction of PBPs: An increase in the expression of certain PBPs can sometimes contribute to resistance by effectively titrating out the antibiotic.

Conclusion

This compound's bactericidal action is a direct consequence of its ability to inhibit the essential functions of penicillin-binding proteins in bacterial cell wall synthesis. Understanding the specific binding affinities of this compound for different PBPs in various pathogens is crucial for predicting its clinical efficacy and for the rational design of new β-lactam antibiotics that can overcome existing resistance mechanisms. The experimental protocols and data presented in this technical guide provide a foundational framework for researchers in the field of antimicrobial drug discovery and development.

References

Early discovery and development of Cefamandole as a cephalosporin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Early Discovery and Development of Cefamandole (B1668816)

Introduction

This compound, a second-generation cephalosporin (B10832234), marked a significant advancement in the therapeutic armamentarium against bacterial infections upon its introduction. Developed from the cephalosporin C nucleus, which was first isolated from the fungus Cephalosporium acremonium, this compound exhibited an expanded spectrum of activity, particularly against Gram-negative bacteria, compared to its first-generation predecessors.[1][2] This guide provides a detailed technical overview of the early discovery, development, and preclinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Synthesis

The synthesis of this compound originates from 7-aminocephalosporanic acid (7-ACA), a core intermediate derived from cephalosporin C.[3] The process involves the acylation of 7-ACA with a specific side chain, D-(-)-mandelic acid, and the introduction of a 1-methyl-1H-tetrazol-5-ylthiomethyl group at the 3-position of the dihydrothiazine ring. For pharmaceutical use, this compound is often formulated as its nafate ester, which is hydrolyzed in the body to release the active this compound molecule.[3]

A biocatalytic approach for the synthesis of this compound has also been explored as an alternative to purely chemical methods. This process utilizes an immobilized cephalosporin-acid synthetase for the acylation of either 7-ACA or an intermediate, 1-methyl-5-mercapto-1,2,3,4-tetrazolil-7-aminocephalosporanic acid (7-TMCA), with the methyl ester of mandelic acid.

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls.[4][5] Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death. This compound achieves this by acylating penicillin-binding proteins (PBPs), enzymes crucial for cross-linking the peptidoglycan chains.[6] The affinity of this compound for various PBPs in different bacterial species contributes to its spectrum of activity.

cluster_bacterial_cell Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Cell_Lysis Cell Lysis and Death PBP->Cell_Lysis Inhibition leads to Peptidoglycan_synthesis Peptidoglycan Synthesis (Cell Wall Formation) Peptidoglycan_synthesis->PBP Catalyzed by This compound This compound This compound->PBP Inhibits

Figure 1. Mechanism of action of this compound.

In Vitro Antimicrobial Activity

This compound demonstrated a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria in early in vitro studies.[7][8] It showed notable potency against many clinical isolates, including penicillin G-resistant Staphylococcus aureus and various species of Enterobacteriaceae.[7][9] However, it is generally inactive against Pseudomonas aeruginosa and enterococci.[5][7]

Minimal Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of this compound against a range of clinically relevant bacteria, as reported in early studies. The data is presented as the MIC required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.

OrganismNo. of StrainsMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Staphylococcus aureus200.50.5[7]
Streptococcus pyogenes10≤0.05≤0.05[7]
Streptococcus pneumoniae100.10.2[7]
Escherichia coli501.04.0[7]
Klebsiella pneumoniae500.52.0[7]
Proteus mirabilis251.02.0[7]
Enterobacter aerogenes251.0>128[7]
Haemophilus influenzae250.51.0[7]

Pharmacokinetics

Pharmacokinetic studies in healthy volunteers and patients revealed that this compound is well-absorbed after parenteral administration.[10] It is approximately 65-75% bound to plasma proteins and is primarily excreted unchanged in the urine.[11]

ParameterValueReference(s)
Half-life (Intravenous) 32 minutes[11]
Half-life (Intramuscular) 60 minutes[11]
Protein Binding 65-75%[11]
Urinary Excretion (unchanged) >90% within 24 hours[10]

Early Clinical Development

Clinical trials in the early phase of this compound's development focused on its efficacy and safety in treating a variety of infections, particularly those of the respiratory tract.

Respiratory Tract Infections

In a study involving 121 patients with severe purulent respiratory infections, a daily dose of 4g of this compound resulted in an 86% clinical success rate. Another comparative trial against cefazolin (B47455) for respiratory tract infections showed a clinical cure rate of 69.2% for this compound compared to 62.2% for cefazolin.

Experimental Protocols

Synthesis of this compound from 7-ACA (Illustrative)

Start 7-Aminocephalosporanic Acid (7-ACA) Step1 Reaction with 1-methyl-5-mercaptotetrazole Start->Step1 Intermediate 7-amino-3-(1-methyl-1H-tetrazol- 5-ylthiomethyl)-3-cephem- 4-carboxylic acid Step1->Intermediate Step2 Acylation with D-(-)-mandelic acid derivative Intermediate->Step2 This compound This compound Step2->this compound

Figure 2. Simplified chemical synthesis workflow for this compound.

A detailed, reproducible laboratory-scale synthesis protocol is beyond the scope of this guide. However, the general procedure involves the reaction of 7-ACA with 1-methyl-5-mercaptotetrazole to form the 3-position substituted intermediate. This is followed by the acylation of the 7-amino group with an activated derivative of D-(-)-mandelic acid. Purification is typically achieved through crystallization.

In Vitro Susceptibility Testing: Broth Microdilution Method

The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental in vitro test to quantify the antimicrobial activity of a compound. The broth microdilution method is a standard procedure.

cluster_prep Preparation cluster_plate 96-Well Plate Setup Stock Prepare this compound stock solution Serial_Dilution Perform serial two-fold dilutions of this compound in Mueller-Hinton Broth Stock->Serial_Dilution Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Inoculate Inoculate wells with bacterial suspension Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Controls Include growth and sterility controls Controls->Incubate Read_Results Determine MIC (lowest concentration with no visible growth) Incubate->Read_Results

Figure 3. Experimental workflow for MIC determination by broth microdilution.

Methodology:

  • Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in Mueller-Hinton broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland turbidity standard, is prepared in sterile saline or broth. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The wells of the microtiter plate containing the this compound dilutions are inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Pharmacokinetic Study in Humans (Illustrative Protocol)

Pharmacokinetic parameters are determined by measuring the concentration of the drug in biological fluids over time after administration.

Methodology:

  • Subject Enrollment and Dosing: Healthy volunteers or patients are administered a single intravenous or intramuscular dose of this compound.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing. Urine is typically collected over a 24-hour period.

  • Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis. Urine samples are also stored frozen.

  • Drug Concentration Analysis: The concentration of this compound in plasma and urine samples is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including half-life, volume of distribution, clearance, and area under the curve (AUC).

Conclusion

The early discovery and development of this compound represented a significant step forward in the evolution of cephalosporin antibiotics. Its enhanced activity against Gram-negative pathogens, coupled with a favorable pharmacokinetic profile, established it as a valuable therapeutic agent for a range of bacterial infections. The foundational in vitro and in vivo studies, along with the initial clinical trials, provided a robust understanding of its properties and paved the way for its clinical use. The methodologies and data from this early period continue to be relevant for the ongoing research and development of new antimicrobial agents.

References

The Pharmacokinetics and Absorption of Cefamandole Nafate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cefamandole (B1668816) nafate is a parenterally administered second-generation cephalosporin (B10832234) antibiotic.[1] It functions as a prodrug, meaning it is an inactive compound that is converted into its active form, this compound, within the body.[2][3] This conversion is a critical step for its therapeutic efficacy in treating a variety of bacterial infections, including those of the respiratory tract, urinary tract, skin and soft tissues, bones and joints, and in cases of septicemia.[1][4] this compound nafate is administered either intravenously or intramuscularly.[5]

Absorption and Hydrolysis of this compound Nafate

Being a prodrug, the absorption of this compound nafate is intrinsically linked to its hydrolysis into the active this compound.[3] this compound nafate is the O-formyl ester of this compound.[6] This ester linkage is rapidly cleaved by plasma esterases in vivo to yield the active this compound molecule.[2] The hydrolysis of this compound nafate is rapid, with the parent compound disappearing quickly from the plasma after administration.[6]

G cluster_0 In Vivo Conversion This compound Nafate (Prodrug) This compound Nafate (Prodrug) This compound (Active Drug) This compound (Active Drug) This compound Nafate (Prodrug)->this compound (Active Drug) Hydrolysis Plasma Esterases Plasma Esterases Plasma Esterases->this compound Nafate (Prodrug)

Figure 1: Hydrolysis of this compound Nafate to this compound.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been characterized in several studies. The following tables summarize key quantitative data.

Table 1: Pharmacokinetics of this compound Following this compound Nafate Administration in Adults

ParameterIntramuscular (IM) AdministrationIntravenous (IV) AdministrationReference(s)
Dose 500 mg1 g1 g
Peak Serum Concentration (Cmax) 13 µg/mL20-25 µg/mL68-147 µg/mL (infusion) 139 µg/mL (at 10 min)
Time to Peak (Tmax) 0.5 - 2 hours0.5 hoursNot Applicable (infusion)
Serum Half-life (t1/2) 1 - 1.5 hours (60 minutes)0.45 - 1.2 hours (32 minutes)[7][8]
Protein Binding ~70%~70%[4][7]
Apparent Volume of Distribution (Vd) 12.4 - 17.9 L/1.73 m²12.4 - 17.9 L/1.73 m²[7]
Serum and Renal Clearance 210 - 300 µL/min per 1.73 m²210 - 300 µL/min per 1.73 m²[7]

Table 2: Pharmacokinetics of this compound Nafate Hydrolysis

SubjectHalf-life (t1/2) of this compound NafateReference(s)
Humans 6 - 9 minutes[6]
Dogs 4 - 6 minutes[6]

Table 3: Urinary Excretion of this compound

Time Post-AdministrationPercentage of Dose ExcretedReference(s)
First 2 hours 60%[7]
First 6 hours 84 - 90%[9]
Within 8 hours 65 - 85%[4]
Within 6 hours (IM) >43%[10]

Experimental Protocols

The pharmacokinetic data presented were derived from clinical studies involving human subjects. The general methodologies are outlined below.

Subject Population and Drug Administration

Studies have been conducted in healthy adult volunteers as well as patients with varying degrees of renal function.[6][10][11][12] this compound nafate was administered either as a deep intramuscular injection or as an intravenous bolus or infusion.[5][13] Dosages typically ranged from 500 mg to 2 g.[4]

Sample Collection and Analysis

To determine the pharmacokinetic profile, serial blood samples were collected at specified time intervals following drug administration.[14] Urine was also collected over various periods to quantify renal excretion.[14] The concentration of this compound in these biological fluids was predominantly determined using high-performance liquid chromatography (HPLC).[15][16]

Experimental Workflow for Pharmacokinetic Analysis

G cluster_1 Experimental Workflow Drug Administration Drug Administration Sample Collection Sample Collection Drug Administration->Sample Collection Blood and Urine Samples Sample Preparation Sample Preparation Sample Collection->Sample Preparation Deproteinization/Extraction HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Quantification of this compound Pharmacokinetic Modeling Pharmacokinetic Modeling HPLC Analysis->Pharmacokinetic Modeling Data Analysis

Figure 2: A typical experimental workflow for pharmacokinetic studies of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A common analytical method involves HPLC for the quantification of this compound in serum, urine, and other biological fluids.[15][16] A typical protocol for serum analysis includes deproteinization of the sample with acetonitrile, followed by extraction with dichloromethane.[16][17] For urine samples, appropriate dilution is often sufficient before injection into a reversed-phase column.[16][17] The mobile phase is typically a methanol/aqueous solution with additives to control pH and improve separation.[16][17] This method is valued for its selectivity, reproducibility, and sensitivity.[15][16]

Mechanism of Action of this compound

Once this compound nafate is hydrolyzed to its active form, this compound, it exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][8] this compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[2][18] The inactivation of these PBPs interferes with the cross-linkage of peptidoglycan chains, which are essential for the strength and rigidity of the bacterial cell wall.[2] This disruption leads to the weakening of the cell wall and subsequent cell lysis.[2][18]

Signaling Pathway for this compound's Mechanism of Action

G cluster_2 Bacterial Cell Wall Synthesis Inhibition This compound This compound Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) This compound->Penicillin-Binding Proteins (PBPs) Binds to and inactivates Peptidoglycan Cross-linking Peptidoglycan Cross-linking This compound->Peptidoglycan Cross-linking Inhibits Penicillin-Binding Proteins (PBPs)->Peptidoglycan Cross-linking Catalyzes Bacterial Cell Wall Synthesis Bacterial Cell Wall Synthesis Peptidoglycan Cross-linking->Bacterial Cell Wall Synthesis Essential for Cell Lysis Cell Lysis Bacterial Cell Wall Synthesis->Cell Lysis Inhibition leads to

Figure 3: Mechanism of action of the active drug, this compound.

Conclusion

This compound nafate is an effective prodrug that is rapidly and efficiently converted to its active form, this compound, in the body. Its pharmacokinetic profile is characterized by rapid achievement of peak serum concentrations after both intramuscular and intravenous administration, a relatively short half-life, and extensive renal excretion. The well-established analytical methods, such as HPLC, allow for accurate determination of its pharmacokinetic parameters, which is crucial for optimizing dosing regimens in clinical practice. The mechanism of action, involving the inhibition of bacterial cell wall synthesis, provides a potent bactericidal effect against a broad spectrum of susceptible pathogens.

References

The Antibacterial Spectrum of Second-Generation Cephalosporins: A Technical Guide to Cefamandole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the antibacterial spectrum of second-generation cephalosporins, with a primary focus on Cefamandole. This document details the mechanism of action, quantitative antibacterial efficacy, and the experimental protocols used to determine the activity of these crucial antibiotics.

Introduction to Second-Generation Cephalosporins and this compound

Second-generation cephalosporins represent a class of beta-lactam antibiotics with a broader spectrum of activity compared to their first-generation predecessors.[1] These antibiotics are characterized by enhanced activity against Gram-negative bacteria while retaining significant efficacy against Gram-positive organisms.[2] this compound, a prominent member of this class, has been utilized for the treatment of various bacterial infections, including those of the lower respiratory tract, urinary tract, skin and skin structures, and bones and joints.[3]

The bactericidal action of this compound and other cephalosporins stems from their ability to inhibit the synthesis of the bacterial cell wall.[4] This is achieved through the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs), which are crucial for the final steps of peptidoglycan synthesis.[5][6]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is primarily maintained by a complex polymer called peptidoglycan. The synthesis of peptidoglycan is a multi-step process that is a critical target for beta-lactam antibiotics.

dot

UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_peptide MurC, MurD, MurE, MurF Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid II (Bactoprenol-PP-NAG-NAM-pentapeptide) Lipid_I->Lipid_II Nascent_PG Nascent Peptidoglycan Chain Lipid_II->Nascent_PG Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation PBPs Penicillin-Binding Proteins (PBPs) (Transglycosylases, Transpeptidases) Nascent_PG->PBPs This compound This compound This compound->PBPs Inhibition

Caption: Mechanism of action of this compound.

The process begins in the cytoplasm with the synthesis of peptidoglycan precursors, UDP-N-acetylglucosamine (UDP-NAG) and UDP-N-acetylmuramic acid (UDP-NAM), which is further modified to a pentapeptide. These precursors are then transported across the cell membrane by a lipid carrier, bactoprenol. In the periplasmic space, PBPs, which possess transglycosylase and transpeptidase activity, catalyze the polymerization of the glycan chains and the cross-linking of the peptide side chains, respectively. This cross-linking provides the peptidoglycan mesh with its structural rigidity. This compound, by binding to the active site of the transpeptidases within the PBPs, prevents this crucial cross-linking step, leading to a weakened cell wall and ultimately, cell lysis.[7][8]

Antibacterial Spectrum of this compound and Other Second-Generation Cephalosporins

The in vitro activity of this compound and other second-generation cephalosporins is summarized in the following tables, presenting Minimum Inhibitory Concentration (MIC) data for a range of clinically significant bacteria. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism after overnight incubation. MIC50 and MIC90 values represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Gram-Positive Aerobes
OrganismAntibioticNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)This compound540--A concentration of 0.39 µg/ml inhibited 95% of isolates[9]
This compound---0.1 - 12.5[10]
Cefuroxime-0.510.12 - >128
Cefoxitin-240.25 - >128
Staphylococcus epidermidisThis compound-0.520.12 - 128
Cefuroxime-140.12 - >128
Cefoxitin-280.25 - >128
Streptococcus pneumoniaeThis compound-0.060.12≤0.03 - 0.5
Cefuroxime-0.060.12≤0.03 - 2
Cefoxitin-0.510.06 - 4
Streptococcus pyogenesThis compound-≤0.030.06≤0.03 - 0.12
Cefuroxime-≤0.030.06≤0.03 - 0.12
Cefoxitin-≤0.030.06≤0.03 - 0.25
Gram-Negative Aerobes
OrganismAntibioticNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Escherichia coliThis compound540--A concentration of 6.25 µg/ml inhibited over 90% of isolates[9]
This compound---0.12 - 400[10]
Cefuroxime-480.25 - >128
Cefoxitin-480.5 - >128
Klebsiella pneumoniaeThis compound540--A concentration of 6.25 µg/ml inhibited 69% of isolates[9]
This compound-140.25 - 128
Cefuroxime-280.25 - >128
Cefoxitin-4160.5 - >128
Proteus mirabilisThis compound540--A concentration of 6.25 µg/ml inhibited over 90% of isolates[9]
This compound-140.25 - 32
Cefuroxime-280.25 - 64
Cefoxitin-8161 - >128
Haemophilus influenzae (β-lactamase negative)This compound1010.510.06 - 4
Cefuroxime1010.250.50.03 - 2
Cefoxitin101120.12 - 8
Haemophilus influenzae (β-lactamase positive)This compound74240.25 - 16
Cefuroxime740.510.12 - 4
Cefoxitin74120.25 - 8

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the antibacterial spectrum and the MIC values of cephalosporins is performed using standardized methods. The two most common methods are Broth Microdilution and Kirby-Bauer Disk Diffusion.

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

dot

cluster_workflow Broth Microdilution Workflow A Prepare serial two-fold dilutions of this compound in broth B Dispense dilutions into 96-well microtiter plate A->B D Inoculate each well with the bacterial suspension B->D C Prepare standardized bacterial inoculum (0.5 McFarland) C->D E Incubate at 35-37°C for 16-20 hours D->E F Examine plates for visible bacterial growth E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Broth microdilution experimental workflow.

Detailed Protocol:

  • Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent at a known concentration.

  • Preparation of Microtiter Plates: Using sterile broth (e.g., Mueller-Hinton Broth), serial two-fold dilutions of the this compound stock solution are prepared directly in the wells of a 96-well microtiter plate. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.

  • Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well (except the sterility control) is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading of Results: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Kirby-Bauer Disk Diffusion Method

This method involves placing paper disks impregnated with a specific concentration of an antibiotic onto an agar (B569324) plate that has been uniformly inoculated with a test bacterium. The antibiotic diffuses from the disk into the agar, creating a concentration gradient.

dot

cluster_workflow Kirby-Bauer Disk Diffusion Workflow A Prepare standardized bacterial inoculum (0.5 McFarland) B Inoculate Mueller-Hinton agar plate for confluent growth A->B C Aseptically apply this compound-impregnated disk to agar surface B->C D Incubate at 35-37°C for 16-20 hours C->D E Measure the diameter of the zone of inhibition D->E F Interpret results (Susceptible, Intermediate, Resistant) based on CLSI guidelines E->F

Caption: Kirby-Bauer disk diffusion experimental workflow.

Detailed Protocol:

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method (0.5 McFarland turbidity).

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.

  • Application of Antibiotic Disks: Paper disks containing a defined amount of this compound are aseptically placed on the surface of the inoculated agar plate.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Measurement and Interpretation: After incubation, the diameter of the zone of growth inhibition around each disk is measured in millimeters. The results are interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to established interpretive criteria from organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Conclusion

Second-generation cephalosporins, exemplified by this compound, are valuable therapeutic agents with a broad spectrum of antibacterial activity. Their efficacy against a range of Gram-positive and Gram-negative bacteria is attributed to the targeted inhibition of bacterial cell wall synthesis. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of antimicrobial chemotherapy. A thorough understanding of the antibacterial spectrum and the methodologies used for its determination is essential for the effective use of these antibiotics and the development of new antimicrobial agents.

References

In vitro activity of Cefamandole against Gram-positive and Gram-negative bacteria

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the antimicrobial efficacy of Cefamandole (B1668816) against a spectrum of Gram-positive and Gram-negative bacteria, detailing quantitative susceptibility data and standardized experimental protocols.

Introduction

This compound is a second-generation cephalosporin (B10832234) antibiotic with a broad spectrum of in vitro activity against numerous clinically significant Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to essential penicillin-binding proteins (PBPs), ultimately leading to bacterial cell lysis. This technical guide provides a comprehensive overview of the in vitro activity of this compound, presenting quantitative susceptibility data, detailed experimental methodologies, and a visual representation of the susceptibility testing workflow. This information is intended to support researchers, scientists, and drug development professionals in their evaluation of this antimicrobial agent.

Data Presentation: In Vitro Susceptibility of this compound

The following tables summarize the in vitro activity of this compound against a range of Gram-positive and Gram-negative bacteria, expressed as Minimum Inhibitory Concentration (MIC) values. The data, compiled from various studies, includes MIC50 (the concentration that inhibits 50% of isolates), MIC90 (the concentration that inhibits 90% of isolates), and the overall MIC range.

Gram-Positive Bacteria
OrganismNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible)980.12 - 20.51
Staphylococcus aureus (Methicillin-Resistant)300.5 - >128864
Streptococcus pneumoniae49≤0.06 - 1.60.10.2
Enterococcus faecalis->25--

Note: Data for Enterococcus faecalis indicates a general resistance to this compound.[3]

Gram-Negative Bacteria
OrganismNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli1000.25 - >12828
Klebsiella pneumoniae1000.25 - >128116
Proteus mirabilis1000.12 - 320.54
Haemophilus influenzae (Ampicillin-Susceptible)1010.03 - 20.20.2
Haemophilus influenzae (β-lactamase positive)740.12 - >3225.0
Bacteroides fragilis group-2 - >25616>128

Experimental Protocols

The determination of in vitro susceptibility of bacteria to this compound is performed using standardized methods, primarily broth microdilution and disk diffusion, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

1. Preparation of Antimicrobial Solutions:

  • A stock solution of this compound is prepared at a high concentration in a suitable solvent.

  • Serial two-fold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.

2. Inoculum Preparation:

  • A standardized inoculum of the test organism is prepared by suspending colonies from a fresh agar (B569324) plate in sterile saline or broth.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Inoculation and Incubation:

  • The prepared antimicrobial dilutions are dispensed into the wells of a microtiter plate.

  • Each well is inoculated with the standardized bacterial suspension.

  • Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are included.

  • The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.

1. Inoculum Preparation:

  • A standardized inoculum is prepared as described for the broth microdilution method.

2. Inoculation of Agar Plate:

  • A sterile cotton swab is dipped into the standardized inoculum suspension, and excess fluid is removed by pressing the swab against the inside of the tube.

  • The swab is then used to streak the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

3. Application of Antimicrobial Disks:

  • Disks impregnated with a standard concentration of this compound (typically 30 µg) are dispensed onto the surface of the inoculated agar plate.

  • The disks are pressed gently to ensure complete contact with the agar.

4. Incubation:

  • The plates are incubated in an inverted position at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters.

  • The zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing it to the established zone diameter breakpoints for this compound as defined by CLSI.[4]

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks and workflows relevant to the in vitro testing of this compound.

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis & Reporting start Clinical Isolate culture Pure Culture start->culture 1. Isolation inoculum Standardized Inoculum (0.5 McFarland) culture->inoculum 2. Suspension broth Broth Microdilution inoculum->broth 3a. Inoculate Microtiter Plate disk Disk Diffusion inoculum->disk 3b. Inoculate Agar Plate read_mic Read MIC broth->read_mic 4a. Incubation measure_zone Measure Zone Diameter disk->measure_zone 4b. Incubation interpret Interpret Results (CLSI Breakpoints) read_mic->interpret measure_zone->interpret report Generate Report (S, I, or R) interpret->report 5. Final Result

Caption: Workflow for Antimicrobial Susceptibility Testing.

Cefamandole_Mechanism_of_Action This compound This compound pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Binds to This compound->pbp Inhibits transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) pbp->transpeptidation Catalyzes pbp->transpeptidation cell_wall Bacterial Cell Wall Synthesis transpeptidation->cell_wall Essential for lysis Cell Lysis & Bacterial Death cell_wall->lysis Leads to

Caption: Mechanism of Action of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Cefamandole using Broth Microdilution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefamandole is a second-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1] Accurate determination of its in vitro efficacy against clinically relevant bacterial isolates is crucial for both patient management and drug development. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[2] This document provides a detailed protocol for performing in vitro susceptibility testing of this compound using the broth microdilution method, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Principle of the Method

The broth microdilution method involves the serial two-fold dilution of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of this compound that shows no visible growth.

Materials and Reagents

  • This compound sodium salt or this compound nafate

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates with lids

  • Sterile reservoirs

  • Multichannel pipettes (e.g., 8- or 12-channel) and sterile tips

  • Sterile single-channel pipettes and sterile tips

  • Inoculating loops or sterile swabs

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Vortex mixer

  • Spectrophotometer (optional)

  • Incubator (35°C ± 2°C)

  • Bacterial isolates for testing

  • Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, Pseudomonas aeruginosa ATCC® 27853™)

Experimental Protocols

Preparation of this compound Stock Solution

This compound sodium salt is soluble in water, and this compound nafate is freely soluble in aqueous solutions.

  • Calculate the required amount of this compound powder: Use the following formula to determine the weight of this compound powder needed to prepare a stock solution of a specific concentration: Weight (mg) = (Volume (mL) x Concentration (µg/mL)) / Potency (µg/mg)

    • The potency is provided by the manufacturer on the certificate of analysis.

  • Dissolution:

    • Aseptically weigh the calculated amount of this compound powder.

    • Dissolve the powder in a small amount of sterile distilled water.

    • Once dissolved, bring the solution to the final desired volume with sterile distilled water. A common stock solution concentration is 1280 µg/mL.

  • Sterilization and Storage:

    • The this compound stock solution should be sterilized by membrane filtration using a 0.22 µm filter.

    • Aliquot the sterile stock solution into sterile cryovials.

    • Store the aliquots at -20°C or below until use. Avoid repeated freeze-thaw cycles.

Inoculum Preparation
  • From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 well-isolated colonies of the test organism using a sterile inoculating loop or swab.

  • Transfer the colonies to a tube containing 3-5 mL of sterile saline or PBS.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison against a white background with contrasting black lines or by using a spectrophotometer to measure the absorbance at 625 nm. A 0.5 McFarland standard is equivalent to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension.

Broth Microdilution Procedure
  • Plate Preparation:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add an additional 50 µL of the this compound stock solution (e.g., 1280 µg/mL) to the first column of wells. This will result in a total volume of 100 µL and the highest desired this compound concentration.

  • Serial Dilution:

    • Using a multichannel pipette, perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column.

    • After mixing the tenth column, discard 50 µL to ensure all wells have a final volume of 50 µL before inoculation.

    • Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum (prepared in step 2) to each well from column 1 to 11. Do not inoculate the sterility control wells in column 12.

    • The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the microtiter plate with a lid to prevent evaporation.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

Reading and Interpreting Results
  • Place the microtiter plate on a dark, non-reflective surface to read the results.

  • The MIC is the lowest concentration of this compound at which there is no visible growth of the organism. A small, faint button of cells at the bottom of the well should be disregarded.

  • The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear. If the sterility control is turbid, the test is invalid.

Data Presentation

Table 1: this compound Dilution Series in a 96-Well Plate

Well ColumnThis compound Concentration (µg/mL) - Example Range
164
232
316
48
54
62
71
80.5
90.25
100.125
110 (Growth Control)
120 (Sterility Control)

Note: The concentration range should be selected based on the expected MICs of the organisms being tested and the relevant interpretive breakpoints.

Quality Control

Quality control is essential to ensure the accuracy and reproducibility of the susceptibility testing results. This is achieved by testing standard QC strains with known MIC ranges.

Table 2: Recommended Quality Control Strains and Expected MIC Ranges for this compound

Quality Control StrainCLSI Recommended MIC Range (µg/mL)
Escherichia coli ATCC® 25922™Note: Specific QC ranges for this compound are not available in recent CLSI M100 documents. Laboratories should establish their own internal QC ranges based on historical data or by following CLSI M23 guidelines.
Staphylococcus aureus ATCC® 29213™Note: Specific QC ranges for this compound are not available in recent CLSI M100 documents. Laboratories should establish their own internal QC ranges based on historical data or by following CLSI M23 guidelines.
Pseudomonas aeruginosa ATCC® 27853™This compound is generally not active against P. aeruginosa.[1]

Important Note on Quality Control: If the MIC value for a QC strain falls outside the acceptable range, the test results for the clinical isolates are considered invalid, and the entire procedure should be repeated.

Interpretation of Results

The interpretation of MIC values as Susceptible (S), Intermediate (I), or Resistant (R) is based on clinical breakpoints established by regulatory bodies like the CLSI. It is important to note that this compound breakpoints may not be present in the most recent CLSI M100 documents. Researchers should consult the latest CLSI publications or historical versions for guidance. For certain organisms, specific interpretive rules apply. For example, for E. coli, Klebsiella pneumoniae, and Proteus mirabilis isolates that are positive for Extended-Spectrum β-Lactamase (ESBL) production, this compound should be reported as resistant.[3]

Mandatory Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilution of this compound Stock_Solution->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Plate_Prep Dispense CAMHB into 96-well Plate Plate_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_Results Visually Read MIC Endpoint Incubation->Read_Results Interpretation Interpret Results (S, I, R) Read_Results->Interpretation

Caption: Experimental workflow for this compound broth microdilution.

Logical_Relationship MIC_Value Determined MIC Value (µg/mL) QC_Check Quality Control Check MIC_Value->QC_Check Breakpoint_Comparison Compare to Clinical Breakpoints QC_Check->Breakpoint_Comparison QC Pass QC_Check->Invalid_Results QC Fail Interpretation Final Interpretation (Susceptible, Intermediate, Resistant) Breakpoint_Comparison->Interpretation

References

Application Notes and Protocols for Cefamandole Susceptibility Testing using Agar Diffusion Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefamandole is a second-generation cephalosporin (B10832234) antibiotic effective against a range of Gram-positive and Gram-negative bacteria. The agar (B569324) diffusion assay, commonly known as the Kirby-Bauer test, is a standardized method used to determine the susceptibility of bacterial isolates to antimicrobial agents. This document provides a detailed protocol for performing an agar diffusion assay to evaluate the susceptibility of bacteria to this compound. The procedure is based on established methodologies from organizations such as the Clinical and Laboratory Standards Institute (CLSI).

It is important to note that while this compound has been used clinically, recent CLSI documents indicate that breakpoints for drugs with limited availability, including this compound, have not been recently evaluated[1]. Therefore, researchers should consult the most current local or international guidelines for the most up-to-date interpretive criteria.

Principle of the Method

The agar diffusion test involves the inoculation of a standardized bacterial suspension onto the surface of a Mueller-Hinton agar plate. A paper disc impregnated with a specific concentration of this compound (typically 30 µg) is then placed on the agar surface. During incubation, the antibiotic diffuses from the disc into the agar, creating a concentration gradient. If the bacteria are susceptible to this compound, a clear zone of growth inhibition will form around the disc. The diameter of this zone is measured and compared to standardized interpretive criteria to classify the organism as susceptible, intermediate, or resistant.

Materials and Reagents

  • This compound 30 µg antibiotic discs

  • Mueller-Hinton Agar (MHA) plates

  • Tryptic Soy Broth or Mueller-Hinton Broth

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Bacterial cultures for testing

  • Quality control (QC) strains: Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 25923[2][3]

  • Incubator (35 ± 2°C)

  • Calipers or a ruler for measuring zone diameters

  • Vortex mixer

Experimental Protocol

Preparation of Mueller-Hinton Agar Plates
  • Prepare Mueller-Hinton agar according to the manufacturer's instructions.

  • Sterilize the medium by autoclaving.

  • Pour the molten agar into sterile Petri dishes to a uniform depth of 4 mm.

  • Allow the agar to solidify at room temperature on a level surface.

  • If not used immediately, store the plates at 2-8°C in a sealed container. Plates should be brought to room temperature before use.[4]

Inoculum Preparation
  • From a pure, 18-24 hour culture, select 3-5 well-isolated colonies of the test organism using a sterile inoculating loop or needle.[5][6]

  • Transfer the colonies into a tube containing 4-5 mL of a suitable broth medium, such as Tryptic Soy Broth or Mueller-Hinton Broth.[5]

  • Incubate the broth culture at 35°C for 2-6 hours until it achieves or exceeds the turbidity of the 0.5 McFarland standard.[5]

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding sterile saline or more bacteria as needed. This can be done visually by comparing the suspension to the standard against a white background with contrasting black lines. A photometric device can also be used for standardization.[4][7] A 0.5 McFarland standard corresponds to a bacterial density of approximately 1.5 x 10⁸ CFU/mL.[7]

Inoculation of the Agar Plate
  • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.[5]

  • Rotate the swab several times and press it firmly against the inside wall of the tube above the fluid level to remove excess inoculum.[8]

  • Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate to ensure a confluent lawn of growth. This is typically achieved by streaking in three directions, rotating the plate approximately 60 degrees between each streaking.[4][8]

  • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, before applying the antibiotic discs.[5]

Application of this compound Discs
  • Using sterile forceps or a disc dispenser, aseptically place a this compound 30 µg disc onto the surface of the inoculated agar plate.

  • Gently press the disc down to ensure complete contact with the agar surface.

  • Once a disc is in contact with the agar, it should not be moved as diffusion of the antibiotic begins almost immediately.[4][5]

  • If testing multiple antibiotics on the same plate, ensure the discs are spaced far enough apart to prevent overlapping of the inhibition zones.

Incubation
  • Invert the plates and place them in an incubator set at 35 ± 2°C within 15 minutes of disc application.[4]

  • Incubate for 16-18 hours for non-fastidious organisms.

Measurement and Interpretation of Results
  • After incubation, measure the diameter of the zone of complete growth inhibition around each disc to the nearest millimeter using calipers or a ruler.

  • Interpret the results by comparing the measured zone diameters to the established interpretive criteria.

Data Presentation

Table 1: Interpretive Criteria for this compound (30 µg) Zone Diameters
Organism GroupSusceptible (S)Intermediate (I)Resistant (R)
Enterobacteriaceae≥ 18 mm15-17 mm≤ 14 mm
Staphylococcus spp.≥ 18 mm15-17 mm≤ 14 mm

Note: These values are based on historical data and should be confirmed with current CLSI or EUCAST guidelines.

Table 2: Quality Control Zone Diameter Ranges for this compound (30 µg)
Quality Control StrainATCC NumberExpected Zone Diameter Range
Escherichia coli2592226-32 mm
Staphylococcus aureus2592326-34 mm

Note: These ranges are based on historical data. Laboratories should establish their own quality control ranges based on current standards.

Experimental Workflow Diagram

Agar_Diffusion_Assay_Workflow Agar Diffusion Assay for this compound Susceptibility cluster_prep Preparation cluster_procedure Procedure cluster_incubation_reading Incubation & Analysis cluster_qc Quality Control prep_media Prepare and pour Mueller-Hinton Agar plates inoculate_plate Inoculate MHA plate with bacterial suspension prep_media->inoculate_plate prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) prep_inoculum->inoculate_plate prep_qc Prepare QC strain inoculum qc_check Compare QC strain zone diameters to acceptable ranges prep_qc->qc_check apply_disc Aseptically apply this compound (30 µg) disc inoculate_plate->apply_disc incubate Incubate plates at 35°C for 16-18 hours apply_disc->incubate measure_zones Measure zones of inhibition (in mm) incubate->measure_zones interpret Interpret results based on standardized breakpoints measure_zones->interpret measure_zones->qc_check validate_results Validate test results qc_check->validate_results validate_results->interpret

Caption: Workflow for this compound Agar Diffusion Susceptibility Testing.

Quality Control

Quality control is essential to ensure the accuracy and reproducibility of the susceptibility testing results.

  • QC Strains: Concurrently test the quality control strains E. coli ATCC 25922 and S. aureus ATCC 25923 with each batch of susceptibility tests.

  • Zone Diameter Verification: The zone of inhibition for the QC strains must fall within the established acceptable ranges (see Table 2).

  • Corrective Actions: If the QC results are out of range, the test results for the clinical isolates are considered invalid. The entire procedure should be reviewed for potential errors in materials, inoculum preparation, or incubation conditions, and the testing should be repeated.

Preparation of this compound Discs (if not commercially available)

For research purposes, if commercial discs are unavailable, they can be prepared in the laboratory.

  • Stock Solution Preparation: Accurately weigh a known amount of this compound powder and dissolve it in a suitable sterile solvent (e.g., sterile distilled water) to create a stock solution of a specific concentration.[9][10]

  • Working Solution: Dilute the stock solution to a working concentration that will deliver 30 µg of this compound per disc. A 6 mm paper disc can absorb approximately 10 µL of solution.[9][10]

  • Disc Impregnation: Aseptically place sterile blank paper discs (6 mm diameter) in a sterile Petri dish. Using a calibrated micropipette, apply the precise volume of the this compound working solution to each disc to achieve a final concentration of 30 µ g/disc .[10]

  • Drying and Storage: Allow the impregnated discs to dry completely in a sterile environment, such as a biological safety cabinet or an incubator at 37°C for a short period.[10] Store the dried discs in a sealed container with a desiccant at -20°C or below until use.

Limitations of the Method

  • The agar diffusion method is not suitable for slow-growing or fastidious organisms that do not grow well on Mueller-Hinton agar.

  • Results can be influenced by several factors, including the depth of the agar, inoculum density, incubation temperature, and the potency of the antibiotic discs. Strict adherence to the standardized protocol is crucial for accurate results.

  • This method provides a qualitative result (susceptible, intermediate, or resistant) and does not yield a minimum inhibitory concentration (MIC) value.

Conclusion

The agar diffusion assay is a reliable and widely used method for determining the susceptibility of bacterial isolates to this compound. Adherence to a standardized protocol, including the use of appropriate quality control measures, is critical for obtaining accurate and reproducible results that can guide research and drug development efforts. Researchers should always refer to the latest guidelines from regulatory bodies like CLSI and EUCAST for the most current interpretive criteria and quality control ranges.

References

Cell culture studies on the bactericidal effects of Cefamandole

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cefamandole (B1668816) is a second-generation cephalosporin (B10832234) antibiotic with a broad spectrum of bactericidal activity against a variety of Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, a critical pathway for bacterial survival, leading to cell lysis and death.[4][5] These application notes provide a comprehensive overview of the in vitro bactericidal effects of this compound, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action.

Data Presentation

The bactericidal activity of this compound has been quantified using two key parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusPenicillin G-resistant0.39 (95% of isolates)[2]
Staphylococcus aureusClinical Isolates0.78 - 3.13[6]
Streptococcus pyogenesClinical IsolatesApprox. MIC of Gram-positive cocci[1][7]
Streptococcus pneumoniaeClinical IsolatesApprox. MIC of Gram-positive cocci[8]
Escherichia coliClinical Isolatesinhibited by low concentrations[1][7]
Escherichia coliClinical Isolates0.78 - >100[6]
Klebsiella pneumoniaeClinical Isolatesinhibited by low concentrations[1][7]
Klebsiella pneumoniaeClinical Isolates1.56 - >100[6]
Proteus mirabilisClinical Isolatesinhibited by low concentrations[1][7]
Haemophilus influenzaeClinical IsolatesVery susceptible[1][7]
Enterobacter spp.Clinical Isolates88% inhibited by 25[2]
Proteus spp. (indole-positive)Clinical IsolatesAll strains inhibited by 6.3[2]
Bacteroides fragilisClinical IsolatesMedian MIC of 32[8]
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Various Bacterial Strains
Bacterial SpeciesStrainMBC (µg/mL)Reference
Gram-positive cocciClinical IsolatesApproximated the MICs[1][3][7]
Escherichia coliPhagocytosedDose-dependent decrease (32-90%) up to 16x MBC[9]
Staphylococcus aureusExtracellular99% killing after 3 hours at 4x MBC[9]

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by targeting the synthesis of the bacterial cell wall. Specifically, it inhibits the transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains.[4][5] This disruption of the cell wall integrity leads to osmotic instability and ultimately, cell lysis.

G cluster_cytoplasm Bacterial Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasmic Space / Cell Wall UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA/MurB enzymes Pentapeptide Pentapeptide chain UDP_NAM->Pentapeptide MurC-F enzymes Lipid_I Lipid I Pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase (MurJ) Lipid_II->Flippase Peptidoglycan_Chain Growing Peptidoglycan Chain Flippase->Peptidoglycan_Chain Transglycosylation PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Peptidoglycan_Chain->PBP Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Cross_linked_Peptidoglycan Transpeptidation (Cross-linking) Inhibition Inhibition Cell_Lysis Cell Lysis Cross_linked_Peptidoglycan->Cell_Lysis Weakened cell wall leads to This compound This compound This compound->PBP Binds to and inhibits

Caption: Mechanism of this compound Action.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the bactericidal effects of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against a bacterial strain using the broth microdilution method.

Materials:

  • This compound reference powder

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1024 µg/mL) in a suitable solvent (e.g., sterile distilled water or DMSO).

  • Serial Dilution:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no antibiotic).

    • Well 12 will serve as a sterility control (no bacteria).

  • Inoculum Preparation:

    • Culture the test bacterium overnight in MHB.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

G A Prepare this compound Stock Solution B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells with Bacteria B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate Plate at 37°C for 18-24h D->E F Read MIC (Lowest Concentration with No Growth) E->F

Caption: MIC Determination Workflow.

Protocol 2: Time-Kill Assay

This assay evaluates the rate at which this compound kills a bacterial population over time.

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • MHB or other appropriate broth

  • Sterile test tubes or flasks

  • Shaking incubator

  • Sterile saline or PBS for dilutions

  • Agar (B569324) plates for colony counting

  • Timer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in the logarithmic phase of growth, adjusted to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in fresh MHB.

  • Experimental Setup:

    • Prepare several tubes or flasks, each containing the standardized bacterial inoculum.

    • Add this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the predetermined MIC).

    • Include a growth control tube without any antibiotic.

  • Incubation and Sampling:

    • Incubate all tubes in a shaking incubator at 37°C.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

    • Plate a known volume of each dilution onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point for each this compound concentration and the control.

    • Plot the log₁₀ CFU/mL against time for each concentration to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

G A Prepare Standardized Bacterial Inoculum B Add this compound at Various MIC Multiples A->B C Incubate and Collect Samples Over Time B->C D Perform Serial Dilutions and Plate C->D E Incubate Plates and Count Colonies D->E F Plot Time-Kill Curves (log CFU/mL vs. Time) E->F

Caption: Time-Kill Assay Workflow.

Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

    • Include untreated cells as a negative control and a vehicle control if a solvent is used for this compound.

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Assay:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

G A Seed Mammalian Cells in 96-well Plate B Treat Cells with this compound Dilutions A->B C Incubate for Desired Exposure Time B->C D Add MTT Reagent and Incubate C->D E Solubilize Formazan Crystals D->E F Measure Absorbance and Calculate IC50 E->F

Caption: Cytotoxicity (MTT) Assay Workflow.

Conclusion

This compound demonstrates significant in vitro bactericidal activity against a wide range of clinically relevant bacteria. The provided data and protocols serve as a valuable resource for researchers and drug development professionals in the evaluation and application of this important cephalosporin antibiotic. Further investigation into its cytotoxicity against various mammalian cell lines is recommended to fully characterize its safety profile for therapeutic use.

References

Application Notes and Protocols for LC-MS/MS Identification of Cefamandole and its Metabolites in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefamandole (B1668816) is a second-generation cephalosporin (B10832234) antibiotic effective against a broad spectrum of bacteria. It is administered parenterally as the prodrug, this compound nafate, which is rapidly hydrolyzed in the body to its active form, this compound.[1][2][3][4] Understanding the metabolic fate of this compound is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies in drug development. This document provides detailed application notes and protocols for the identification and quantification of this compound and its primary metabolic products in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Studies have shown that this compound is largely resistant to further metabolic degradation and is primarily excreted unchanged in the urine.[5][6] However, the initial hydrolysis of the prodrug is a critical metabolic step. Additionally, the degradation of this compound can lead to the release of N-methylthiotetrazole (NMTT), a moiety associated with certain adverse effects.[7] Therefore, LC-MS/MS methods should be optimized to differentiate and quantify this compound nafate, this compound, and potentially NMTT.

Metabolic Pathway of this compound

The primary metabolic pathway of this compound involves a single, rapid hydrolysis step.

G cluster_0 In Vivo Administration cluster_1 Systemic Circulation Cefamandole_nafate This compound Nafate (Prodrug) This compound This compound (Active Form) Cefamandole_nafate->this compound Rapid Hydrolysis (t½ ≈ 6-17 min in humans) NMTT N-methylthiotetrazole (NMTT) This compound->NMTT Degradation Excretion_Unchanged Unchanged this compound in Urine This compound->Excretion_Unchanged Renal Excretion (Major Pathway)

Metabolic Pathway of this compound Nafate.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix. The goal is to remove proteins and other interfering substances while maximizing the recovery of the analytes.

a) For Plasma/Serum Samples: Protein Precipitation

This is a common and effective method for removing proteins from plasma or serum.[8]

  • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or another cephalosporin not co-administered).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

b) For Urine Samples: Dilute and Shoot

Urine samples generally have lower protein content and can often be analyzed with minimal preparation.

  • Thaw frozen urine samples and centrifuge at 5,000 x g for 10 minutes to pellet any particulate matter.

  • Dilute the supernatant 1:10 (or as appropriate based on expected concentrations) with the mobile phase starting condition containing the internal standard.

  • Vortex the diluted sample.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

This method is designed for the simultaneous quantification of this compound nafate and this compound.

a) Liquid Chromatography (LC) Conditions

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

b) Mass Spectrometry (MS/MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions: The specific mass transitions for the precursor and product ions of each analyte and the internal standard need to be optimized by direct infusion. The following are suggested starting points:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound Nafate491.1463.115
This compound463.1335.120
NMTT131.186.112
Internal Standard---

Note: These values should be optimized for the specific instrument being used.

Experimental Workflow

G cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Reporting Sample Biological Sample (Plasma, Urine) Preparation Protein Precipitation (Plasma) or Dilution (Urine) Sample->Preparation LC Liquid Chromatography (Separation) Preparation->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Data Acquisition & Integration MS->Data Report Quantitative Report Data->Report

LC-MS/MS Workflow for this compound Analysis.

Data Presentation

Quantitative data should be summarized in a clear and concise manner. Below is a template for presenting such data.

Table 1: Quantitative Analysis of this compound and its Prodrug in Human Plasma (Example Data)

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)
This compound Nafate1 - 1000195 - 105< 10
This compound1 - 1000192 - 108< 8

Table 2: Pharmacokinetic Parameters of this compound after a Single Intravenous Dose of this compound Nafate (Example Data)

ParameterThis compound NafateThis compound
Cmax (µg/mL)5.275.8
Tmax (hr)0.10.5
AUC (µg*hr/mL)2.1150.3
Half-life (hr)0.151.2

Conclusion

The provided LC-MS/MS method offers a sensitive and selective approach for the simultaneous quantification of this compound nafate and its active form, this compound, in biological matrices. The primary metabolic event is the rapid hydrolysis of the prodrug, with the active this compound being largely excreted unchanged. These protocols and application notes provide a robust framework for researchers in drug development to accurately assess the pharmacokinetics of this compound.

References

Troubleshooting & Optimization

Cefamandole Stability and Degradation in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of cefamandole (B1668816) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary route of degradation for this compound in aqueous solutions?

A1: The primary route of degradation for this compound in aqueous solutions is the hydrolysis of the β-lactam ring, which is crucial for its antibacterial activity. This process is influenced by pH, temperature, and the presence of certain buffer components. This compound nafate, a prodrug, also undergoes hydrolysis to the active this compound form.

Q2: What is the optimal pH for maintaining the stability of this compound in an aqueous solution?

A2: this compound exhibits its greatest stability in aqueous solutions at a pH range of 3.5 to 5.

Q3: How does temperature affect the stability of reconstituted this compound solutions?

A3: The stability of this compound solutions is inversely related to temperature. At 24°C, reconstituted this compound solutions are stable for approximately five days, while at 5°C, they can remain stable for up to 44 days.[1] Frozen solutions at -20°C can be stable for at least 26 weeks.[2]

Q4: Can buffer components catalyze the degradation of this compound?

A4: Yes, components of phosphate (B84403) and acetate (B1210297) buffers have been shown to catalyze the degradation of this compound nafate. However, borate (B1201080) buffer components do not appear to have a catalytic effect.

Q5: What analytical method is most suitable for studying this compound stability?

A5: High-Performance Liquid Chromatography (HPLC) is the most suitable method for stability studies of this compound. It is a stability-indicating method that can effectively separate the parent drug from its degradation products, allowing for accurate quantification of the remaining active compound.[1]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound potency in solution. - Incorrect pH: The pH of the solution may be outside the optimal stability range (3.5-5).- High Temperature: The solution is being stored at an elevated temperature.- Catalytic Buffers: Use of phosphate or acetate buffers may be accelerating degradation.- Adjust the pH of the solution to be within the 3.5-5 range.- Store the solution at refrigerated (5°C) or frozen (-20°C) temperatures to extend stability.[1][2]- If possible, use a non-catalytic buffer system like a borate buffer.
Precipitate or turbidity observed in thawed frozen solutions. - Incomplete Freezing: If stored at -10°C, some solutions may not freeze completely, leading to turbidity upon thawing.- Incompatibility with Diluent: Certain diluents, like 5% Dextrose in Water (D5W), can cause a transient haze in thawed solutions.- Ensure complete freezing by storing solutions at -20°C.[2]- If using D5W, be aware that a temporary haze may form and assess if it impacts your experimental requirements. Consider using 0.9% Sodium Chloride Injection as an alternative diluent.[2]
Inconsistent results in stability studies. - Inaccurate Analytical Method: The analytical method may not be stability-indicating, leading to an overestimation of this compound concentration.- Variability in Storage Conditions: Fluctuations in temperature or light exposure can lead to inconsistent degradation rates.- Develop and validate a stability-indicating HPLC method capable of separating this compound from all potential degradation products.- Ensure precise control and monitoring of storage conditions (temperature, humidity, and light) throughout the experiment.
Unexpected peaks in the chromatogram. - Formation of Degradation Products: These are expected in a stability study.- Interaction with Excipients or Container: Components of the formulation or the storage container may interact with this compound.- Identify and characterize the degradation products using techniques like mass spectrometry.- Conduct compatibility studies with all formulation components and the container closure system.

Quantitative Data Summary

Table 1: Stability of Reconstituted this compound Nafate Solutions

ConcentrationDiluentStorage TemperatureStability Period
2%0.9% Sodium Chloride Injection24°C~5 days[1]
2%5% Dextrose Injection24°C~5 days[1]
2%0.9% Sodium Chloride Injection5°C~44 days[1]
2%5% Dextrose Injection5°C~44 days[1]
Intravenous Dilutions0.9% NaCl or 5% Dextrose-20°C26 weeks[2]
Intramuscular DilutionsWater, 0.9% NaCl, or 5% Dextrose-20°C52 weeks[2]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for the development and validation of a stability-indicating HPLC method for this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for the best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Column Temperature: 30°C.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., water or a mixture of water and acetonitrile) and dilute to a known concentration.

  • Sample Solution: Reconstitute this compound nafate with the desired aqueous solution (e.g., buffered solution at a specific pH) to a known concentration.

3. Forced Degradation Studies:

  • Acid Hydrolysis: Expose the this compound solution to an acidic medium (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Expose the this compound solution to a basic medium (e.g., 0.1 N NaOH) at room temperature.

  • Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Heat the this compound solution at a high temperature (e.g., 80°C).

  • Photolytic Degradation: Expose the this compound solution to UV light.

4. Method Validation:

  • Specificity: Analyze the forced degradation samples to ensure that the degradation product peaks are well-resolved from the parent this compound peak.

  • Linearity: Establish a calibration curve with at least five concentrations of the this compound reference standard.

  • Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo mixture.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Robustness: Evaluate the effect of small, deliberate variations in chromatographic conditions (e.g., mobile phase composition, pH, flow rate, and temperature).

Visualizations

experimental_workflow cluster_prep Preparation cluster_degradation Forced Degradation cluster_analysis Analysis cluster_results Results prep_standards Prepare this compound Standard Solutions hplc HPLC Analysis prep_standards->hplc prep_samples Reconstitute this compound Nafate in Aqueous Solution acid Acid Hydrolysis prep_samples->acid base Base Hydrolysis prep_samples->base oxidation Oxidation prep_samples->oxidation thermal Thermal Degradation prep_samples->thermal photo Photolytic Degradation prep_samples->photo acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc validation Method Validation hplc->validation data Data Interpretation and Stability Assessment validation->data

Experimental Workflow for this compound Stability Study

degradation_pathway cluster_degradation Degradation Products cefamandole_nafate This compound Nafate (Prodrug) This compound This compound (Active Form) cefamandole_nafate->this compound Hydrolysis (in vivo/in vitro) beta_lactam_hydrolysis β-Lactam Ring Hydrolysis Product This compound->beta_lactam_hydrolysis Hydrolysis (pH, Temp dependent) side_chain_cleavage Side-Chain Cleavage Products (e.g., N-methylthiotetrazole) This compound->side_chain_cleavage other_products Other Rearrangement Products beta_lactam_hydrolysis->other_products

Simplified Degradation Pathway of this compound

References

Technical Support Center: Cefamandole Resistance and Beta-Lactamase Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating bacterial resistance to Cefamandole (B1668816) mediated by beta-lactamase production.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of bacterial resistance to this compound?

The principal mechanism of bacterial resistance to this compound is the production of beta-lactamase enzymes.[1][2][3] These enzymes hydrolyze the amide bond in the beta-lactam ring of this compound, inactivating the antibiotic.[4][5] Resistance can emerge during therapy and may be associated with an increased production of beta-lactamase.[1] In some bacteria, such as Enterobacter species, this compound resistance can be unstable and linked to inducible beta-lactamase activity.[1]

Q2: Are there other mechanisms of resistance to this compound besides beta-lactamase production?

While beta-lactamase production is the most common mechanism, other factors can contribute to this compound resistance. These can include alterations in the outer membrane proteins (porins), which may limit the antibiotic's entry into the bacterial cell, and modifications of penicillin-binding proteins (PBPs), the target of beta-lactam antibiotics.[2] However, it has been noted that for some bacteria, there is not always a direct correlation between the level of beta-lactamase production and the degree of susceptibility to this compound, suggesting the involvement of other resistance mechanisms.[6]

Q3: What are the different classes of beta-lactamases, and which ones are relevant to this compound resistance?

Beta-lactamases are broadly classified into four molecular classes: A, B, C, and D.[3][7]

  • Class A (Serine-proteases): Includes extended-spectrum β-lactamases (ESBLs) which can confer resistance to third-generation cephalosporins.[8]

  • Class B (Metallo-β-lactamases): Require zinc for their activity.[7]

  • Class C (Cephalosporinases): These are particularly important for this compound resistance. AmpC beta-lactamases, which are often inducible, can effectively hydrolyze cephalosporins like this compound.[9][10]

  • Class D (Oxacillinases): A group of serine-based β-lactamases.

The production of AmpC-type cephalosporinases is a significant factor in this compound resistance, especially in bacteria like Enterobacter cloacae.[11][12]

Q4: Can this compound be used in combination with a beta-lactamase inhibitor?

Combining beta-lactam antibiotics with beta-lactamase inhibitors is a common strategy to overcome resistance.[13] Inhibitors like clavulanic acid, sulbactam, and tazobactam (B1681243) are effective against many Class A beta-lactamases.[8] However, AmpC beta-lactamases (Class C) are typically resistant to inhibition by clavulanic acid.[9] The synergistic activity of this compound with aminoglycosides like gentamicin (B1671437) and amikacin (B45834) has been demonstrated, but no correlation was found between this compound hydrolysis by beta-lactamases and this synergistic effect.[14]

Troubleshooting Guides

Issue 1: Discrepancy between Disk Diffusion and Broth Dilution (MIC) Results for this compound Susceptibility.

Question: My disk diffusion assay suggests an isolate is susceptible to this compound, but the broth microdilution assay indicates resistance (high MIC). Why is this happening and which result should I trust?

Answer: This is a documented issue with this compound susceptibility testing, particularly for certain bacterial species like Enterobacter.[1][15] Disk diffusion tests may fail to detect resistance that is apparent in broth dilution tests.[1][15]

Possible Causes:

  • Inducible Beta-Lactamase Production: Some bacteria only produce significant amounts of beta-lactamase in the presence of an inducing agent (like a beta-lactam antibiotic). In the broth dilution method, the continuous exposure to this compound can induce higher levels of enzyme production, leading to a higher MIC. The antibiotic concentration gradient in a disk diffusion test may not be sufficient to induce this level of resistance.[1]

  • Inoculum Effect: A higher bacterial inoculum, as is often used in broth dilution methods, can lead to a higher concentration of beta-lactamase, resulting in apparent resistance.[16][17]

  • High Mutation Rate: Some bacterial species, such as Enterobacter, have a high frequency of mutation to this compound resistance.[17] The larger bacterial population in a broth dilution test increases the probability of selecting for these resistant mutants.[17]

Troubleshooting Steps & Recommendations:

  • Trust the Broth Dilution (MIC) Result: For this compound, the MIC value is generally considered a more reliable indicator of potential clinical efficacy than the zone of inhibition from a disk diffusion test.[15]

  • Perform an Induction Test: To investigate inducible beta-lactamase activity, you can perform a disk approximation test. Place a this compound disk near a disk containing a known inducer (e.g., cefoxitin). A flattening of the this compound inhibition zone adjacent to the inducer disk suggests inducible AmpC beta-lactamase production.

  • Standardize Inoculum: Ensure your inoculum preparation is consistent and adheres to established standards (e.g., 0.5 McFarland standard) for both methods to minimize variability.[18][19]

  • Consider the Bacterial Species: Be aware that discrepancies are more common in certain species like Enterobacter and Serratia.[16][17]

Issue 2: Inconsistent or Unstable this compound Resistance in Serial Cultures.

Question: I have an isolate that initially tested resistant to this compound, but upon subculturing, it appears susceptible. What could be the reason for this?

Answer: Unstable resistance to this compound has been observed, particularly in species like Enterobacter.[1]

Possible Causes:

  • Plasmid Loss: If the beta-lactamase gene is located on a plasmid, it can be lost during subculturing in the absence of selective pressure (i.e., without the antibiotic present).

  • Reversion of Mutation: The mutation leading to resistance might be unstable and revert to a susceptible phenotype in the absence of the antibiotic.

  • Regulation of Gene Expression: The expression of the beta-lactamase gene may be down-regulated in the absence of an inducer.

Troubleshooting Steps & Recommendations:

  • Minimize Subculturing without Selection: When propagating a resistant isolate, consider including a low concentration of this compound in the culture medium to maintain selective pressure.

  • Confirm Beta-Lactamase Production: Test both the resistant and the apparently susceptible subcultures for beta-lactamase activity using a direct method like the nitrocefin (B1678963) assay.[4] This will help determine if the loss of resistance is due to a loss of enzyme production.

  • Genotypic Analysis: Use PCR to determine if the beta-lactamase gene is still present in the susceptible revertants.[20] This can help distinguish between gene loss and changes in gene expression.

Data Presentation

Table 1: this compound MIC Values for Beta-Lactamase and Non-Beta-Lactamase Producing Haemophilus influenzae

Bacterial StrainBeta-Lactamase ProductionThis compound MIC Range (µg/mL)
H. influenzae (75 strains)Non-producerNot specified, but generally low
H. influenzae (25 strains)Producer2 to ≥128

Data synthesized from a study on the in vitro activity of this compound against H. influenzae.[21]

Table 2: Interpretive Criteria for this compound Disk Diffusion Susceptibility Tests

Zone Diameter (mm)InterpretationCorresponding MIC (µg/mL)
≥ 18Susceptible≤ 8
15 - 17Intermediate16
≤ 14Resistant≥ 32

Standard interpretive criteria for 30-µg this compound disks.[22][23][24]

Experimental Protocols

1. Nitrocefin-Based Beta-Lactamase Activity Assay (Qualitative)

This protocol is for the rapid, qualitative detection of beta-lactamase activity using the chromogenic cephalosporin, nitrocefin.[4][19]

Materials:

  • Nitrocefin disks or a solution of nitrocefin

  • Sterile distilled water or phosphate-buffered saline (PBS)

  • Bacterial colonies from an overnight culture plate

  • Sterile loop or applicator stick

  • Petri dish or microscope slide

Procedure:

  • If using a nitrocefin disk, place it on a clean microscope slide or in a petri dish.

  • Moisten the disk with one drop of sterile distilled water.

  • Using a sterile loop, pick several well-isolated colonies of the test organism.

  • Smear the colonies onto the surface of the moistened disk.

  • Observe for a color change.

Interpretation:

  • Positive: A rapid color change from yellow to red/pink indicates the presence of beta-lactamase activity due to the hydrolysis of the nitrocefin molecule.[4]

  • Negative: No color change within the recommended observation period (typically up to 60 minutes) indicates the absence of significant beta-lactamase activity.[19]

2. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the general procedure for determining the MIC of this compound.

Materials:

  • 96-well microtiter plates

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial suspension standardized to 0.5 McFarland

  • Incubator (35°C ± 1°C)

Procedure:

  • Prepare serial twofold dilutions of this compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum by suspending colonies from an overnight culture in saline to match a 0.5 McFarland turbidity standard.

  • Dilute the standardized bacterial suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (no antibiotic).

  • Incubate the plate at 35°C ± 1°C for 18-24 hours under aerobic conditions.[25]

  • Read the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth.[26]

3. PCR for Detection of Beta-Lactamase Genes

This is a generalized protocol for the detection of specific beta-lactamase genes. Primer sequences will vary depending on the target gene (e.g., AmpC, TEM, SHV).

Materials:

  • Bacterial DNA extract

  • Specific forward and reverse primers for the target beta-lactamase gene

  • PCR master mix (containing Taq polymerase, dNTPs, buffer)

  • Thermal cycler

  • Agarose (B213101) gel electrophoresis equipment

  • DNA ladder

Procedure:

  • DNA Extraction: Extract genomic DNA from the bacterial isolate.

  • PCR Amplification:

    • Set up the PCR reaction by combining the DNA template, forward and reverse primers, and PCR master mix.

    • Perform thermal cycling with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[20] Annealing temperatures will be primer-specific.

  • Gel Electrophoresis:

    • Run the PCR products on an agarose gel alongside a DNA ladder.[20]

    • Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide).

Interpretation:

  • The presence of a band of the expected size for the target beta-lactamase gene indicates that the isolate carries that gene. The identity of the PCR product can be confirmed by sequencing.[20]

Mandatory Visualizations

BetaLactamase_Mechanism BetaLactamase Beta-Lactamase Enzyme Inactive_this compound Inactive this compound (Hydrolyzed) BetaLactamase->Inactive_this compound Hydrolyzes Beta-Lactam Ring PBP Penicillin-Binding Protein (PBP) CellWall Cell Wall Synthesis (Blocked) PBP->CellWall Catalyzes Cefamandole_Outside This compound Cefamandole_Inside This compound Cefamandole_Outside->Cefamandole_Inside Enters Cell Cefamandole_Inside->BetaLactamase Binds to Active Site Cefamandole_Inside->PBP Binds to & Inhibits

Caption: Mechanism of this compound inactivation by beta-lactamase.

Troubleshooting_Workflow Start Start: Discrepant this compound Susceptibility Results (Disk vs. MIC) Check_Inoculum Verify Inoculum Standardization (0.5 McFarland) Start->Check_Inoculum Induction_Test Perform Disk Approximation Test (e.g., with Cefoxitin) Check_Inoculum->Induction_Test Inoculum OK Nitrocefin_Assay Perform Nitrocefin Assay Induction_Test->Nitrocefin_Assay Negative/Equivocal Result Result_Inducible Inducible Beta-Lactamase Likely Induction_Test->Result_Inducible Positive Result (Flattened Zone) PCR PCR for Beta-Lactamase Genes (e.g., AmpC) Nitrocefin_Assay->PCR Negative Result Result_High_Level High-Level Constitutive Beta-Lactamase Nitrocefin_Assay->Result_High_Level Positive Result PCR->Result_High_Level Positive for Beta-Lactamase Gene Result_Other Consider Other Mechanisms (e.g., Porin Mutation) PCR->Result_Other Negative for Common Beta-Lactamases

Caption: Troubleshooting workflow for discrepant this compound results.

References

Technical Support Center: Overcoming Cefamandole Resistance in Enterobacter Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefamandole (B1668816) and Enterobacter species.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your experiments.

1. Susceptibility Testing Discrepancies

  • Question: My initial susceptibility test showed that an Enterobacter isolate was susceptible to this compound, but the treatment failed and subsequent testing showed resistance. What could be the reason for this discrepancy?

    Answer: This is a common phenomenon with Enterobacter species and this compound. The initial susceptibility can be misleading due to the inducible nature of the AmpC β-lactamase enzyme.[1] Exposure to β-lactam antibiotics like this compound can select for resistant mutants that hyperproduce AmpC, leading to treatment failure.[1][2] Broth dilution methods may show higher initial minimum inhibitory concentrations (MICs) compared to agar (B569324) dilution, which can be an early indication of this potential for resistance development.[3] It is also important to consider the inoculum size used in your experiments, as a higher inoculum can lead to the selection of resistant subpopulations.[4]

  • Question: I am observing skipped tubes or a trailing endpoint in my broth microdilution assay for this compound susceptibility. What does this indicate?

    Answer: Skipped tubes (growth in higher concentration wells but not in lower concentration wells) and trailing endpoints (hazy growth over a range of concentrations) are often indicative of heteroresistance and the selection of resistant subpopulations during the assay.[3] This suggests that the Enterobacter population contains a subpopulation of cells that can become resistant upon exposure to this compound, likely through the derepression of AmpC β-lactamase expression.

2. Investigating Resistance Mechanisms

  • Question: How can I determine if this compound resistance in my Enterobacter isolate is due to β-lactamase production?

    Answer: You can perform a β-lactamase activity assay using a chromogenic substrate like nitrocefin (B1678963).[5][6][7] A rapid color change from yellow to red upon incubation of the bacterial lysate with nitrocefin indicates the presence of β-lactamase activity.[5] You can also perform synergy testing with a β-lactamase inhibitor. A significant reduction in the MIC of this compound in the presence of an inhibitor like clavulanic acid, sulbactam, or tazobactam (B1681243) would suggest that β-lactamase activity is a key mechanism of resistance.

  • Question: My Enterobacter isolate is resistant to this compound, but the β-lactamase assay shows low activity. What other mechanisms could be involved?

    Answer: While AmpC production is the primary mechanism, other factors can contribute to this compound resistance in Enterobacter. These can include:

    • Porin Loss: Reduced expression or mutations in outer membrane porins can limit the entry of this compound into the bacterial cell, leading to resistance.

    • Efflux Pumps: Overexpression of efflux pumps can actively transport this compound out of the cell.

    • Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the target PBPs can reduce the binding affinity of this compound, leading to decreased efficacy.

3. Overcoming this compound Resistance

  • Question: What strategies can I explore in my experiments to overcome this compound resistance in Enterobacter?

    Answer: A primary strategy is to investigate the synergistic effect of this compound with β-lactamase inhibitors. You can perform checkerboard assays or time-kill studies to evaluate the efficacy of this compound in combination with inhibitors like clavulanic acid, sulbactam, and tazobactam. Newer generation cephalosporins or carbapenems may also be effective alternatives for treating infections caused by these resistant organisms.[8]

  • Question: Are there any compounds that can prevent the induction of AmpC expression?

    Answer: Research into compounds that can block the AmpC induction pathway is ongoing. These compounds would not be direct inhibitors of the β-lactamase enzyme but would prevent its overproduction in the presence of an inducing agent like this compound. This represents a promising area for novel drug development.

Data Presentation

Table 1: In Vitro Activity of this compound and Comparator Agents against Enterobacter Species

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Percentage SusceptibleReference
This compound6.3>2588%[9]
This compound--31% (at 6.25 µg/mL)[10]
Ceftazidime--73.9%[11][12]
Cefepime--91.2%[11][12]
Meropenem0.060.592.9%[11]
Ceftazidime/avibactam0.5199.3%[11][12]

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Susceptibility percentages are based on CLSI or other relevant breakpoints and may vary between studies.

Experimental Protocols

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[13][14][15]

  • Materials:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • 96-well microtiter plates

    • Enterobacter isolate

    • This compound (and β-lactamase inhibitors if applicable) stock solutions

    • Sterile saline (0.85%)

    • 0.5 McFarland turbidity standard

    • Spectrophotometer

    • Incubator (35°C ± 2°C)

  • Procedure:

    • Prepare Inoculum:

      • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the Enterobacter isolate.

      • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

      • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

    • Prepare Antibiotic Dilutions:

      • Prepare serial two-fold dilutions of this compound (and this compound in combination with a fixed concentration of a β-lactamase inhibitor) in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

      • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

    • Inoculation:

      • Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension.

    • Incubation:

      • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

    • Reading Results:

      • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.

2. Nitrocefin Assay for β-Lactamase Activity

This protocol provides a qualitative and quantitative method to detect β-lactamase activity.[5][6][7]

  • Materials:

    • Nitrocefin stock solution (e.g., 1 mg/mL in DMSO)

    • Phosphate-buffered saline (PBS), pH 7.0

    • Enterobacter isolate (grown overnight in broth or on an agar plate)

    • Lysis buffer (e.g., BugBuster®) or sonicator

    • Microcentrifuge

    • 96-well microtiter plate

    • Spectrophotometer (capable of reading at 486 nm)

  • Qualitative (Rapid) Test:

    • Place a drop of nitrocefin working solution (diluted from stock in PBS to a yellow color) onto a microscope slide or filter paper.

    • Using a sterile loop, pick a colony of the Enterobacter isolate and emulsify it in the nitrocefin drop.

    • A rapid color change from yellow to red indicates β-lactamase activity.

  • Quantitative (Spectrophotometric) Assay:

    • Prepare Cell Lysate:

      • Harvest bacterial cells from an overnight culture by centrifugation.

      • Resuspend the cell pellet in lysis buffer or PBS and lyse the cells by sonication or using a chemical lysis reagent.

      • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the enzymes.

    • Assay Setup:

      • In a 96-well plate, add a defined volume of the cell lysate supernatant to each well.

      • Prepare a blank well with lysis buffer only.

    • Initiate Reaction:

      • Add nitrocefin working solution to each well to initiate the reaction.

    • Measure Absorbance:

      • Immediately begin reading the absorbance at 486 nm at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes) using a microplate reader.

    • Calculate Activity:

      • The rate of change in absorbance over time is proportional to the β-lactamase activity. Calculate the activity using the Beer-Lambert law and the molar extinction coefficient of hydrolyzed nitrocefin.

Mandatory Visualizations

AmpC_Regulation cluster_outside Periplasm cluster_membrane Inner Membrane cluster_inside Cytoplasm cluster_derepression Stable Derepression (Mutation) PBP Penicillin-Binding Proteins (PBP) Peptidoglycan Peptidoglycan PBP->Peptidoglycan Cell wall synthesis Muropeptides Anhydro-muropeptides (Inducers) Peptidoglycan->Muropeptides Degradation (increased by this compound) AmpG AmpG Permease Muropeptides->AmpG Transport AmpR_inactive Inactive AmpR Muropeptides->AmpR_inactive Binds & Activates AmpD AmpD Amidase UDP_MurNAc UDP-MurNAc-pentapeptide (Co-repressor) AmpD->UDP_MurNAc Generates UDP_MurNAc->AmpR_inactive Binds & maintains inactive state AmpR_active Active AmpR (Activator) AmpR_inactive->AmpR_active Conformational change ampC_promoter ampC Promoter AmpR_active->ampC_promoter Activates transcription AmpC AmpC β-lactamase ampC_promoter->AmpC Expression Cefamandole_hydrolysis This compound Hydrolysis & Resistance AmpC->Cefamandole_hydrolysis Catalyzes Cefamandole_target This compound AmpD_mut Mutated/Inactive AmpD Muropeptides_accumulate Muropeptides Accumulate AmpD_mut->Muropeptides_accumulate Fails to cleave Muropeptides_accumulate->AmpR_inactive Constitutively activates

Caption: AmpC β-lactamase induction and derepression pathway in Enterobacter species.

Experimental_Workflow cluster_problem Problem Identification cluster_investigation Mechanism Investigation cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion start This compound resistance observed in Enterobacter mic_testing 1. MIC Determination (this compound +/- Inhibitors) start->mic_testing bl_assay 2. β-lactamase Assay (Nitrocefin) start->bl_assay analyze_mic Compare MIC values mic_testing->analyze_mic quantify_bl Quantify β-lactamase activity bl_assay->quantify_bl gene_analysis 3. Genetic Analysis (ampC, ampD, porins) identify_mutations Identify mutations gene_analysis->identify_mutations analyze_mic->gene_analysis If resistance is not fully explained conclusion Determine primary resistance mechanism(s) analyze_mic->conclusion quantify_bl->gene_analysis If low activity quantify_bl->conclusion identify_mutations->conclusion

References

Technical Support Center: Cefamandole Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of Cefamandole (B1668816) solutions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of this compound solutions?

A1: this compound nafate exhibits the greatest stability in aqueous solutions within a pH range of 3.5 to 5. Outside of this range, the degradation of the molecule is significantly accelerated.

Q2: How does pH affect the degradation of this compound?

A2: The degradation of this compound is subject to both specific acid and base catalysis. This means that both hydrogen (H+) and hydroxide (B78521) (OH-) ions can catalyze the breakdown of the molecule. Additionally, spontaneous hydrolysis (reaction with water) also contributes to its degradation.

Q3: What is the kinetic order of this compound degradation in aqueous solutions?

A3: The degradation of this compound nafate in aqueous solutions follows first-order kinetics. This implies that the rate of degradation is directly proportional to the concentration of this compound.

Q4: Do buffer components influence the stability of this compound solutions?

A4: Yes, certain buffer components can catalyze the degradation of this compound. Studies have shown that phosphate (B84403) and acetate (B1210297) buffers have a catalytic effect, whereas borate (B1201080) buffers do not demonstrate this effect. When preparing this compound solutions, it is crucial to consider the potential impact of the chosen buffer system on stability.

Q5: What is the primary degradation pathway of this compound?

A5: The primary degradation pathway for this compound, a cephalosporin (B10832234) antibiotic, involves the hydrolysis of the β-lactam ring. This reaction is the main cause of the loss of antibacterial activity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound potency in solution. The pH of the solution is outside the optimal stability range of 3.5-5.Adjust the pH of the solution to be within the 3.5-5 range using a non-catalytic buffer system (e.g., a buffer system other than phosphate or acetate if possible) or by adding an appropriate acid or base.
Inconsistent stability results between experiments. The buffer system used is inconsistent or its components are catalyzing degradation.Ensure the same buffer system and concentration are used across all experiments. If using phosphate or acetate buffers, be aware of their catalytic effect and consider using a borate buffer if the experimental conditions allow.
Precipitate formation in frozen this compound solutions upon thawing. Incomplete freezing of the solution, particularly at -10°C.For long-term storage of this compound solutions, freezing at -20°C is recommended to ensure complete freezing and maintain stability for at least 26 weeks.[1]
Discoloration of the this compound solution. Degradation of the this compound molecule.Discoloration can be an indicator of degradation. It is advisable to prepare fresh solutions and ensure storage conditions (pH, temperature, and light exposure) are optimized for stability.

Data Presentation

Table 1: pH-Rate Profile for this compound Nafate Degradation

pHTemperature (°C)Rate Constant (k) (s⁻¹)
0.43401.05 x 10⁻⁵
1.25404.17 x 10⁻⁶
2.04401.62 x 10⁻⁶
3.59403.47 x 10⁻⁷
4.58402.63 x 10⁻⁷
5.86405.01 x 10⁻⁷
7.29403.02 x 10⁻⁶
9.12405.50 x 10⁻⁵

Note: The rate constants are approximate values derived from published graphical data and are intended for comparative purposes.

Experimental Protocols

Protocol for Stability Indicating HPLC Method for this compound

This protocol outlines a general procedure for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the concentration of this compound and its degradation products.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard.

  • Acetonitrile (B52724) (HPLC grade).

  • Methanol (HPLC grade).

  • Phosphoric acid.

  • Sodium hydroxide.

  • Water (HPLC grade).

  • Various buffer solutions (e.g., phosphate, acetate, borate) for pH adjustment.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation. For example, a mobile phase of acetonitrile and triethylamine (B128534) (10% v/v), with the pH adjusted to 2.5 with phosphoric acid, and then diluted with water (35:65 v/v) has been used.[2]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 35°C).

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., water or a mixture of water and a small amount of organic solvent).

  • Prepare a series of working standard solutions by diluting the stock solution to known concentrations.

4. Sample Preparation (Forced Degradation Study):

  • Acidic Degradation: Incubate a this compound solution in an acidic medium (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a specified period.

  • Alkaline Degradation: Incubate a this compound solution in an alkaline medium (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C) for a specified period.

  • Neutral Hydrolysis: Incubate a this compound solution in water at an elevated temperature.

  • At various time points, withdraw samples, neutralize them if necessary, and dilute to an appropriate concentration for HPLC analysis.

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and determine the peak areas for this compound and any degradation products.

  • Calculate the concentration of this compound in the samples by comparing their peak areas to those of the standard solutions.

Mandatory Visualizations

G cluster_acid Acidic Conditions (pH < 3.5) cluster_optimal Optimal Stability (pH 3.5 - 5) cluster_alkaline Alkaline Conditions (pH > 5) Acid_this compound This compound Acid_Degradation Hydrolysis of β-lactam ring Acid_this compound->Acid_Degradation H+ catalyzed Acid_Products Degradation Products Acid_Degradation->Acid_Products Optimal_this compound This compound (Stable) Alkaline_this compound This compound Alkaline_Degradation Hydrolysis of β-lactam ring Alkaline_this compound->Alkaline_Degradation OH- catalyzed Alkaline_Products Degradation Products Alkaline_Degradation->Alkaline_Products

Caption: pH-Dependent Degradation Pathway of this compound.

G start Start: Prepare this compound Solution stress Forced Degradation (Acid, Base, Heat, etc.) start->stress sampling Sample at Time Intervals stress->sampling neutralize Neutralize Sample (if necessary) sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Analysis: - Peak Area - Concentration - Degradation Rate hplc->data end End: Determine Stability Profile data->end

Caption: Experimental Workflow for this compound Stability Study.

References

Technical Support Center: Minimizing Cefamandole Inactivation by Staphylococcal Penicillinase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Cefamandole (B1668816) and staphylococcal penicillinase.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound inactivation by staphylococcal penicillinase?

A1: Staphylococcal penicillinase, a type of β-lactamase, inactivates this compound through enzymatic hydrolysis. The enzyme's active site serine residue attacks the β-lactam ring of this compound, leading to the opening of the ring and rendering the antibiotic unable to bind to its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. While this compound is considered relatively resistant to staphylococcal β-lactamase, it is slowly degraded.[1]

Q2: How can I prevent the inactivation of this compound in my experiments?

A2: The most effective strategy to prevent this compound inactivation by staphylococcal penicillinase is to use a β-lactamase inhibitor in combination with this compound. Inhibitors such as sulbactam (B1307) can restore the in vivo efficacy of this compound against penicillinase-producing organisms.[1]

Q3: What is the expected Minimum Inhibitory Concentration (MIC) of this compound against penicillinase-producing Staphylococcus aureus?

A3: The MIC of this compound for penicillinase-producing Staphylococcus aureus can be influenced by the amount of β-lactamase produced by the isolate.[2] In one study, the MICs of this compound against MRSA strains, both producing and not producing penicillinase, were in the range of 8-32 mg/L.[1][3] The addition of a β-lactamase inhibitor like sulbactam can significantly enhance the activity of this compound against these resistant strains.

Q4: Where can I find quantitative data on the hydrolysis of this compound by different types of staphylococcal penicillinase?

A4: A study by Kernodle et al. (1998) provides detailed kinetic data, including Michaelis constants (Km) and turnover numbers (kcat), for the hydrolysis of this compound by the four types of staphylococcal β-lactamases (A, B, C, and D).[4][5][6] This data is summarized in the table below.

Data Presentation

Table 1: Kinetic Parameters of Staphylococcal β-Lactamase Types for this compound Hydrolysis

β-Lactamase TypeKm (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)
A 28 ± 51.8 ± 0.30.064
B 35 ± 811.2 ± 1.50.320
C 33 ± 613.5 ± 2.10.409
D 25 ± 41.5 ± 0.20.060

Data extracted from Kernodle et al. (1998).[4][5][6]

Mandatory Visualizations

This compound This compound (Active Antibiotic) Penicillinase Staphylococcal Penicillinase (β-Lactamase) This compound->Penicillinase Binding Inactive_this compound Inactive this compound (Hydrolyzed β-Lactam Ring) Penicillinase->Inactive_this compound Hydrolysis

Caption: Mechanism of this compound inactivation by staphylococcal penicillinase.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare S. aureus Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Cef_ Cef_ dilutions Prepare this compound Serial Dilutions dilutions->Inoculate Inhibitor_prep Prepare β-Lactamase Inhibitor Solution Inhibitor_prep->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC

Caption: Experimental workflow for determining the MIC of this compound with a β-lactamase inhibitor.

Experimental Protocols

Protocol 1: Spectrophotometric β-Lactamase Activity Assay

This protocol describes the determination of staphylococcal penicillinase activity using the chromogenic cephalosporin, nitrocefin (B1678963).

Materials:

  • Purified staphylococcal penicillinase

  • Nitrocefin solution (100 µM in 0.1 M sodium phosphate (B84403) buffer, pH 7.0)

  • 0.1 M Sodium phosphate buffer, pH 7.0

  • Spectrophotometer capable of reading at 482 nm

  • Cuvettes or microplate reader

Procedure:

  • Equilibrate the spectrophotometer and all reagents to 37°C.

  • To a cuvette, add 990 µL of 0.1 M sodium phosphate buffer (pH 7.0) and 10 µL of the nitrocefin solution.

  • Initiate the reaction by adding a known amount of the purified staphylococcal penicillinase to the cuvette.

  • Immediately start monitoring the change in absorbance at 482 nm over time.

  • Record the absorbance at regular intervals (e.g., every 15 seconds) for 5 minutes.

  • Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot. The rate of hydrolysis can be calculated using the molar extinction coefficient of hydrolyzed nitrocefin (15,000 M⁻¹cm⁻¹ at 482 nm).

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the MIC of this compound against penicillinase-producing S. aureus.

Materials:

  • This compound stock solution

  • Sulbactam stock solution (optional, as β-lactamase inhibitor)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Staphylococcus aureus isolate (penicillinase-producing)

  • 0.5 McFarland standard

  • Incubator (37°C)

Procedure:

  • Prepare serial twofold dilutions of this compound in MHB in a 96-well plate. If using an inhibitor, add a fixed concentration of sulbactam (e.g., 4 mg/L) to each well.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 3: HPLC-Based Stability Study of this compound

This protocol describes how to assess the stability of this compound in the presence of staphylococcal penicillinase using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound solution of known concentration

  • Purified staphylococcal penicillinase

  • HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., a mixture of acetonitrile (B52724) and phosphate buffer)

  • Reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.0)

  • Quenching solution (e.g., acidic solution to stop the enzymatic reaction)

Procedure:

  • Prepare a reaction mixture containing this compound and the reaction buffer.

  • Initiate the degradation by adding a known amount of staphylococcal penicillinase.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

  • At specific time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the enzymatic activity.

  • Analyze the samples by HPLC. The concentration of the remaining this compound is determined by measuring the peak area at its characteristic retention time and comparing it to a standard curve.

  • Plot the concentration of this compound versus time to determine the rate of degradation.

Troubleshooting Guides

Troubleshooting β-Lactamase Activity Assays
Problem Possible Cause Solution
No or low enzyme activity Inactive enzymeEnsure proper storage and handling of the enzyme. Use a fresh batch if necessary.
Incorrect buffer pHVerify the pH of the buffer. The optimal pH for most staphylococcal penicillinases is around 7.0.
Substrate degradationPrepare fresh nitrocefin solution. Protect it from light and use it within a few hours.
High background absorbance Spontaneous hydrolysis of nitrocefinPrepare fresh nitrocefin solution and keep it on ice until use. Subtract the background absorbance from a control without the enzyme.
Contaminated reagentsUse high-purity water and reagents. Filter the buffer if necessary.
Non-linear reaction rate Substrate depletionUse a lower enzyme concentration or a higher substrate concentration.
Enzyme instabilityPerform the assay at a lower temperature or for a shorter duration.
Troubleshooting MIC Assays
Problem Possible Cause Solution
Inconsistent MIC values Inoculum size variationStandardize the inoculum preparation using a McFarland standard and verify the CFU/mL.
Contamination of the cultureEnsure the use of a pure culture by streaking for single colonies before preparing the inoculum.
Errors in antibiotic dilutionUse calibrated pipettes and prepare fresh dilutions for each experiment.
Skipped wells (growth in higher concentration, no growth in lower) Pipetting errorBe careful and consistent when adding reagents and inoculum to the wells.
Contamination of a single wellRepeat the assay.
No growth in the growth control well Inactive inoculumUse a fresh, viable culture to prepare the inoculum.
Incorrect mediumEnsure the use of the appropriate growth medium for the test organism.

References

Validation & Comparative

A Comparative Analysis of Cefamandole Versus Third-Generation Cephalosporins in Clinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive review of available clinical and in-vitro data reveals distinct differences in the efficacy profiles of the second-generation cephalosporin (B10832234), Cefamandole, when compared to the broader class of third-generation cephalosporins. While both antibiotic classes share a core mechanism of action, their antibacterial spectrum, pharmacokinetic properties, and clinical utility show significant variations, guiding their application in treating bacterial infections. This guide synthesizes experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the Bacterial Cell Wall

Both this compound and third-generation cephalosporins exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. This is achieved through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The inhibition of these enzymes leads to a compromised cell wall and ultimately, cell lysis.

cluster_drug Cephalosporin Antibiotic cluster_bacterium Bacterial Cell This compound This compound (Second-Generation) PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to ThirdGen Third-Generation Cephalosporins ThirdGen->PBP Binds to PBP->PBP Inhibition CellWall Peptidoglycan Cell Wall PBP->CellWall Synthesizes Cell Lysis Cell Lysis CellWall->Cell Lysis Weakens leading to

Mechanism of action for cephalosporins.

In-Vitro Susceptibility

In-vitro studies demonstrate that third-generation cephalosporins generally possess a broader spectrum of activity against Gram-negative bacteria compared to this compound. However, this compound often retains better activity against Gram-positive cocci.

AntibioticOrganismMIC50 (µg/mL)MIC90 (µg/mL)
This compound Haemophilus influenzae (ampicillin-susceptible)0.20.2
Haemophilus influenzae (β-lactamase-producing)5.05.0
Cefotaxime Haemophilus influenzae (β-lactamase-producing)0.010.01
Ceftazidime Streptococcus pneumoniae-0.125 (median)
Haemophilus influenzae-0.125 (median)

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Clinical Efficacy: A Comparative Look

Clinical trials have compared the efficacy of this compound with third-generation cephalosporins across various infections, with outcomes often depending on the specific pathogen and site of infection.

Lower Respiratory Tract Infections

In a randomized trial involving elderly patients with lower respiratory tract infections, Ceftriaxone demonstrated a higher bacteriological cure rate compared to this compound.[1]

OutcomeCeftriaxone (n=16)This compound (n=14)
Bacteriological Cure 83%76%
Bacteriological Failure 6%24%
Clinical Cure 38%57%
Clinical Improvement 56%21%
Clinical Failure 6%21%
Pneumonia

A multicenter, randomized trial comparing Ceftazidime and this compound for the treatment of pneumonia found no statistically significant difference in satisfactory clinical responses between the two drugs. However, a lower incidence of superinfection was observed in the Ceftazidime group.[2]

OutcomeCeftazidime (n=92)This compound (n=71)
Satisfactory Clinical Response 91%83%
Superinfection 1%7%

Another study on community-acquired pneumonia also found comparable satisfactory clinical response rates between Ceftazidime and this compound.[3]

Surgical Prophylaxis

In the context of preventing post-operative infections in emergency abdominal surgery, a comparative evaluation found Cefotaxime to be more effective than this compound in preventing wound infections.[4]

OutcomeCefotaxime (n=62)This compound (n=58)
Wound Infection Rate 13%30%

Pharmacokinetic Properties

The pharmacokinetic profiles of these cephalosporins influence their dosing regimens and tissue penetration.

ParameterThis compoundCeftriaxoneCeftazidime
Serum Half-life (hours) ~0.8~8.0~1.8
Protein Binding ~74%85-95%~17%
Primary Route of Elimination RenalRenalRenal

Experimental Protocols

The data presented in this guide are derived from studies employing standard methodologies for antimicrobial susceptibility testing and clinical trials.

Antimicrobial Susceptibility Testing

In-vitro susceptibility is typically determined using broth microdilution or agar (B569324) dilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI). These methods involve exposing bacterial isolates to serial dilutions of the antibiotic to determine the minimum inhibitory concentration (MIC).

start Start bacterial_isolate Bacterial Isolate start->bacterial_isolate prepare_inoculum Prepare Standardized Inoculum bacterial_isolate->prepare_inoculum inoculate_wells Inoculate Microtiter Plate Wells prepare_inoculum->inoculate_wells serial_dilution Prepare Serial Dilutions of Antibiotic serial_dilution->inoculate_wells incubate Incubate at 35-37°C for 16-20 hours inoculate_wells->incubate read_results Read Results (Visual or Automated) incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Workflow for Broth Microdilution MIC Testing.
Clinical Trial Methodology

The clinical efficacy data are based on prospective, randomized controlled trials. Patients with confirmed or suspected bacterial infections meeting specific inclusion criteria were enrolled and randomly assigned to receive either this compound or a third-generation cephalosporin. Clinical and bacteriological outcomes were assessed at baseline, during, and after treatment according to predefined criteria.

Conclusion

The choice between this compound and a third-generation cephalosporin is contingent on the suspected or confirmed pathogen, the site of infection, and local resistance patterns. While third-generation cephalosporins offer a broader Gram-negative coverage and are often preferred for serious infections caused by these organisms, this compound may still hold a place in the treatment of infections caused by susceptible Gram-positive bacteria. The data presented underscores the importance of continuous surveillance of antimicrobial susceptibility and the judicious use of all antibiotic classes to preserve their efficacy.

References

Navigating Beta-Lactam Cross-Reactivity: A Comparative Guide on Cefamandole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-reactivity is paramount for both patient safety and the advancement of new therapeutic agents. This guide provides an objective comparison of Cefamandole's cross-reactivity with other beta-lactam antibiotics, supported by experimental data and detailed methodologies.

The prevailing evidence in the field of drug hypersensitivity indicates that the cross-reactivity between beta-lactam antibiotics is not a class-wide phenomenon. Instead, it is largely dictated by the structural similarity of the R1 side chains of these molecules, rather than the shared beta-lactam ring.[1][2][3] This principle is central to understanding the cross-reactivity profile of this compound, a second-generation cephalosporin.

Quantitative Analysis of this compound Cross-Reactivity

The following tables summarize clinical and in vitro data from various studies investigating the cross-reactivity of this compound with other beta-lactam antibiotics, particularly in patients with a history of penicillin allergy.

Table 1: In Vivo Cross-Reactivity Studies with this compound

Antibiotic ClassStudy PopulationTest MethodNumber of PatientsPatients Reacting to this compoundCross-Reactivity RateCitation(s)
PenicillinsPenicillin-allergic patientsParenteral Challenge19210.5%[4]
PenicillinsAmoxicillin-selective allergic patientsParenteral Challenge2100%[5]
CephalosporinsPenicillin-allergic patientsSkin Testing1289 (to this compound or Cephalothin)7.0%[6]

Table 2: In Vitro Cross-Reactivity Studies with this compound

AssaySerum FromFindingsCitation(s)
RAST InhibitionPenicillin-allergic patients (who tolerated this compound)This compound linked to proteins was capable of recognizing benzylpenicilloyl-specific IgE antibody.[4]

The Decisive Role of the R1 Side Chain

The structural determinant most critical in predicting IgE-mediated cross-reactivity between penicillins and cephalosporins is the R1 side chain.[2][3] When the R1 side chains are identical or highly similar, the risk of a cross-reaction is significantly higher. Conversely, when the R1 side chains are dissimilar, the likelihood of cross-reactivity is low.

This compound possesses an (R)-mandelamido R1 side chain. A comparison with the R1 side chains of other beta-lactams is crucial for assessing cross-reactivity potential. For instance, amoxicillin (B794) and cefadroxil (B1668780) share an identical R1 side chain, leading to a higher rate of cross-reactivity between them.[5][6] In contrast, this compound's R1 side chain is different from that of amoxicillin, which is consistent with the low to negligible cross-reactivity observed in clinical studies.[5][6]

Experimental Protocols

A variety of in vivo and in vitro methods are employed to assess the cross-reactivity of beta-lactam antibiotics. Below are detailed protocols for the key experiments cited in the context of this compound cross-reactivity studies.

Skin Testing Protocol for Beta-Lactam Allergy

Skin testing is a primary method for evaluating IgE-mediated hypersensitivity to beta-lactams.

1. Patient Preparation:

  • Obtain informed consent.

  • Ensure the patient has not taken antihistamines for a period that would interfere with the test results.

  • Have emergency resuscitation equipment readily available.

2. Reagents and Controls:

  • Positive Control: Histamine solution.

  • Negative Control: Saline solution.

  • Test Antigens: Benzylpenicilloyl polylysine (B1216035) (PPL), minor determinant mixture (MDM) for penicillins, and the specific beta-lactam antibiotics to be tested (e.g., this compound) at non-irritating concentrations.

3. Procedure:

  • Prick Testing: A drop of each control and test solution is placed on the volar surface of the forearm. A sterile lancet is passed through each drop to prick the epidermis.

  • Intradermal Testing: If prick tests are negative, intradermal tests are performed. A small volume (e.g., 0.02 mL) of each control and test solution is injected into the dermis to raise a small bleb.

  • Reading: Results are read after 15-20 minutes. A positive reaction is defined as a wheal of a specified size (e.g., ≥3 mm larger than the negative control) with surrounding erythema.

Radioallergosorbent Test (RAST) Inhibition Assay

RAST inhibition is an in vitro method used to determine the degree of cross-reactivity between different allergens by measuring the inhibition of IgE binding to a solid-phase allergen by a liquid-phase allergen.

1. Preparation of Solid Phase:

  • The antibiotic of interest (e.g., amoxicilloyl) is covalently coupled to a solid support, such as a paper disc or a microtiter well.

2. Inhibition Step:

  • Patient serum containing specific IgE antibodies is pre-incubated with various concentrations of a liquid-phase inhibitor (e.g., this compound-butylamine conjugate).

  • Control samples are pre-incubated with buffer alone.

3. Binding Step:

  • The pre-incubated serum-inhibitor mixture is added to the solid-phase allergen. The specific IgE antibodies that have not been blocked by the inhibitor will bind to the solid phase.

4. Detection:

  • The solid phase is washed to remove unbound antibodies.

  • Radiolabeled anti-human IgE antibody is added and binds to the IgE captured on the solid phase.

  • The amount of radioactivity is measured, which is inversely proportional to the degree of inhibition by the liquid-phase allergen. A higher inhibition indicates greater cross-reactivity.

Drug Provocation Test (DPT) / Graded Challenge

A DPT is the gold standard for definitively determining a patient's tolerance to a drug. It is performed under strict medical supervision, typically after skin testing is negative.

1. Patient Selection and Preparation:

  • The patient must have a clear clinical indication for the drug.

  • Informed consent is mandatory.

  • The test is contraindicated in patients with a history of severe, life-threatening reactions to the drug.

  • An intravenous line should be in place, and emergency medications and equipment must be immediately accessible.

2. Dosing Protocol:

  • The test begins with a small fraction of the therapeutic dose (e.g., 1/100th to 1/10th).

  • The dose is incrementally increased at fixed intervals (e.g., 30-60 minutes).

  • A typical protocol might involve 2-4 steps, culminating in the administration of a full therapeutic dose.

3. Monitoring:

  • The patient is closely monitored for any signs or symptoms of an allergic reaction throughout the procedure and for a subsequent observation period (e.g., 1-2 hours after the final dose).

4. Interpretation:

  • The absence of any reaction indicates tolerance to the drug.

  • The appearance of any objective signs of an allergic reaction constitutes a positive test, and the procedure is immediately stopped.

Visualizing the Concepts

To further clarify the relationships and processes described, the following diagrams are provided.

Caption: Logic of R1 side chain-mediated cross-reactivity.

Experimental_Workflow start Patient with Suspected Beta-Lactam Allergy history Detailed Clinical History start->history skin_test Skin Prick and Intradermal Testing history->skin_test in_vitro In Vitro Testing (e.g., RAST Inhibition) history->in_vitro decision1 Skin Test Result? skin_test->decision1 positive_st Positive: Allergic decision1->positive_st Positive negative_st Negative decision1->negative_st Negative dpt Drug Provocation Test (Graded Challenge) negative_st->dpt decision2 DPT Result? dpt->decision2 positive_dpt Positive: Allergic decision2->positive_dpt Positive negative_dpt Negative: Tolerant decision2->negative_dpt Negative

Caption: Workflow for assessing beta-lactam cross-reactivity.

IgE_Mediated_Pathway cluster_sensitization Sensitization Phase cluster_reaction Elicitation Phase (Re-exposure) drug Beta-Lactam (e.g., this compound) apc Antigen Presenting Cell (APC) drug->apc Uptake & Processing th2 T Helper 2 Cell apc->th2 Antigen Presentation b_cell B Cell th2->b_cell Activation plasma_cell Plasma Cell b_cell->plasma_cell Differentiation ige Drug-Specific IgE plasma_cell->ige Production mast_cell Mast Cell / Basophil ige->mast_cell Binds to FcεRI degranulation Degranulation mast_cell->degranulation drug2 Beta-Lactam drug2->mast_cell Cross-links IgE mediators Release of Histamine, Leukotrienes, etc. degranulation->mediators symptoms Allergic Symptoms (Urticaria, Anaphylaxis) mediators->symptoms

References

A Comparative Analysis of the Side-Effect Profiles of Cefamandole and Cefoperazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side-effect profiles of two second and third-generation cephalosporin (B10832234) antibiotics, Cefamandole (B1668816) and Cefoperazone (B1668861). The analysis is based on published experimental data and focuses on the key adverse effects associated with these drugs, particularly coagulopathies and disulfiram-like reactions.

Core Side-Effect Profile Comparison

Both this compound and Cefoperazone are associated with two significant, mechanistically linked side effects: hypoprothrombinemia, which can lead to bleeding, and a disulfiram-like reaction upon alcohol consumption. These effects are primarily attributed to the presence of an N-methylthiotetrazole (NMTT) side chain in their chemical structures.[1][2][3][4]

Quantitative Analysis of Adverse Events

The following table summarizes the incidence of key adverse effects reported in clinical studies. It is important to note that patient populations and study designs can vary, affecting the reported frequencies.

Adverse EffectThis compoundCefoperazoneKey Findings and Remarks
Hypoprothrombinemia/ Coagulopathy In a study of 77 patients receiving this compound for at least 48 hours, 12.9% of the 31 patients who were monitored developed hypoprothrombinemia.[5]A prospective observational study of 65 ICU patients found that 26% had probable Cefoperazone-induced coagulopathy.[6] Another nested case-control study reported an adjusted odds ratio of 4.57 for hemorrhagic events with Cefoperazone use.[1]Both drugs carry a risk of coagulopathy, with some evidence suggesting a potentially higher risk with Cefoperazone in certain patient populations.[1][5][6] The risk is elevated in patients with poor nutritional status or renal impairment.[7]
Clinically Significant Bleeding Two of seven patients with hypoprothrombinemia (28.6%) experienced clinically significant bleeding episodes in one study.In a randomized controlled trial, 7 patients in the control group (receiving Cefoperazone-sulbactam without Vitamin K prophylaxis) experienced bleeding events.[8]Bleeding is a direct consequence of the drug-induced coagulopathy. Prophylactic administration of Vitamin K has been studied as a preventative measure.[8]
Disulfiram-like Reaction Repeatedly reported to cause this reaction with ethanol (B145695) consumption.[3][9][10] The reaction is characterized by flushing, nausea, vomiting, and hypotension.[10]Also well-documented to produce a disulfiram-like reaction.[3][9][10] The severity is related to the concentration of alcohol and the drug in the body.[10]This reaction is caused by the inhibition of aldehyde dehydrogenase by the NMTT side chain, leading to the accumulation of acetaldehyde.[10][11] Patients should be strongly cautioned against consuming alcohol during and for several days after therapy.[3]
Other Adverse Effects Generally well-tolerated, with other side effects being less common.In a comparative study, the overall incidence of adverse effects was not significantly different from this compound.[12][13] Nephrotoxicity is less of a concern compared to aminoglycoside combinations.[14]Both drugs are considered to have a manageable safety profile when the major risks are monitored and managed appropriately.

Mechanism of Key Side Effects

The primary driver for the most significant side effects of this compound and Cefoperazone is the N-methylthiotetrazole (NMTT) side chain at position 3 of the cephem nucleus.[1][15]

Hypoprothrombinemia and Coagulopathy

The NMTT side chain inhibits the enzyme Vitamin K epoxide reductase in the liver.[1][4][16][15] This enzyme is critical for the Vitamin K cycle, which is necessary for the γ-carboxylation of glutamic acid residues in Vitamin K-dependent coagulation factors (II, VII, IX, and X).[1][4][17] Inhibition of this process leads to the production of inactive clotting factors, resulting in hypoprothrombinemia and an increased risk of bleeding.[2][16]

Vitamin_K_Cycle_Inhibition cluster_0 Hepatic Vitamin K Cycle cluster_2 Drug Interaction VK_KH2 Reduced Vitamin K (Hydroquinone) VK_O Vitamin K Epoxide VK_KH2->VK_O γ-Glutamyl Carboxylase Precursors Inactive Clotting Factor Precursors (Glu) VK Vitamin K (Quinone) VK_O->VK Vitamin K Epoxide Reductase VK->VK_KH2 Vitamin K Reductase Factors Active Clotting Factors (II, VII, IX, X) (Gla) Precursors->Factors Carboxylation NMTT This compound / Cefoperazone (NMTT Side Chain) NMTT->VK_O Inhibits Experimental_Workflow cluster_workflow Randomized Controlled Trial Workflow start Patient Screening (ICU Admission, Cefoperazone Indicated) randomize Randomization start->randomize group_A Intervention Group: Cefoperazone + Prophylactic Vitamin K randomize->group_A Arm 1 group_B Control Group: Cefoperazone Only randomize->group_B Arm 2 monitor_A Daily Monitoring (INR, Bleeding Signs) group_A->monitor_A monitor_B Daily Monitoring (INR, Bleeding Signs) group_B->monitor_B analysis Data Analysis (Compare Outcomes) monitor_A->analysis monitor_B->analysis results Conclusion on Prophylaxis Efficacy analysis->results

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Cefamandole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of pharmaceutical compounds like Cefamandole (B1668816) are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This compound, a second-generation cephalosporin (B10832234) antibiotic, requires specific disposal procedures to mitigate the risks of environmental contamination and the potential development of antibiotic resistance. This guide provides essential, step-by-step logistical and safety information for the proper disposal of this compound waste.

Understanding the Imperative for Proper Disposal

Improper disposal of antibiotic waste can lead to the contamination of water systems and soil, contributing to the emergence of drug-resistant bacteria, a significant global health threat. Therefore, all materials contaminated with this compound, including expired or unused drug product, stock solutions, spent culture media, and contaminated labware, must be treated as hazardous chemical waste. The primary goal of the disposal process is the complete inactivation of the active pharmaceutical ingredient (API) before it enters the environment.

Recommended Disposal Methodologies

Two primary methods are recommended for the inactivation and disposal of this compound waste in a laboratory setting: Alkaline Hydrolysis for liquid waste and Thermal Decomposition for both liquid and solid waste. The choice of method will depend on the nature of the waste and the available facilities.

Quantitative Data for this compound Disposal Parameters

The following table summarizes key quantitative parameters derived from stability and degradation studies of this compound, which are critical for ensuring effective inactivation.

ParameterValueConditionSignificance
Optimal pH for Stability 3.5 - 5.0Aqueous SolutionThis compound is most stable in this pH range; therefore, disposal methods should utilize conditions outside of this range to promote degradation.
Alkaline Hydrolysis pH > 10Aqueous SolutionHigh pH effectively hydrolyzes the β-lactam ring, inactivating the antibiotic.
Thermal Decomposition (Solid) 373 K (100°C) - 393 K (120°C)Dry AirDegradation is a first-order reaction at these temperatures.[1]
Thermal Decomposition (Aqueous) > 121°CAutoclavingStandard autoclave conditions are effective for the thermal decomposition of cephalosporins.
Degradation Catalyst Hydrogen and Hydroxide (B78521) IonsAqueous SolutionThe presence of strong acids or bases significantly accelerates the degradation of this compound.[2]

Experimental Protocols for this compound Disposal

Below are detailed methodologies for the two primary recommended disposal procedures.

Method 1: Alkaline Hydrolysis for Liquid Waste

This method is suitable for aqueous solutions containing this compound, such as prepared solutions and spent cell culture media.

Experimental Protocol:

  • Segregation and Collection: Collect all liquid waste containing this compound in a clearly labeled, dedicated, and chemically resistant container.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Alkaline Treatment: In a well-ventilated fume hood, add a 1 M sodium hydroxide (NaOH) solution to the this compound waste to achieve a final pH greater than 10.

  • Inactivation Period: Allow the solution to stand for a minimum of 24 hours to ensure complete hydrolysis of the β-lactam ring.

  • Neutralization: After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0 using a suitable acid, such as 1 M hydrochloric acid (HCl). Monitor the pH using a calibrated pH meter.

  • Final Disposal: The neutralized, inactivated solution can typically be disposed of down the sanitary sewer, in accordance with local and institutional regulations.

Method 2: Thermal Decomposition (Autoclaving and Incineration)

Thermal decomposition is an effective method for the complete destruction of the this compound molecule in both liquid and solid waste.

Experimental Protocol for Liquid Waste (Autoclaving):

  • Collection: Collect the liquid waste in an autoclavable container.

  • Autoclaving: Process the waste in a steam autoclave at a minimum of 121°C for at least 30 minutes.

  • Final Disposal: After autoclaving and allowing the liquid to cool, it can generally be disposed of down the sanitary sewer, pending local regulations.

Experimental Protocol for Solid Waste (Incineration):

  • Segregation: Collect all solid waste contaminated with this compound (e.g., vials, gloves, absorbent paper) in a designated hazardous waste container.

  • Packaging: Ensure the container is properly sealed and labeled in accordance with institutional and regulatory standards for chemical waste.

  • Professional Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service.[3] The preferred method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

Disposal Workflow and Logical Relationships

The following diagrams illustrate the decision-making and procedural workflows for the proper disposal of this compound.

Cefamandole_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Solid Waste waste_type->solid_waste Solid alkaline_hydrolysis Alkaline Hydrolysis liquid_waste->alkaline_hydrolysis Preferred autoclaving Autoclaving liquid_waste->autoclaving licensed_vendor Licensed Waste Vendor solid_waste->licensed_vendor sewer_disposal Dispose to Sanitary Sewer (Post-treatment & Neutralization) alkaline_hydrolysis->sewer_disposal autoclaving->sewer_disposal incineration Incineration licensed_vendor->incineration

Caption: Decision workflow for this compound waste disposal.

Alkaline_Hydrolysis_Process collect 1. Collect Liquid Waste add_naoh 2. Add 1M NaOH (pH > 10) collect->add_naoh inactivate 3. Inactivate for 24h add_naoh->inactivate neutralize 4. Neutralize (pH 6-8) inactivate->neutralize dispose 5. Dispose to Sewer neutralize->dispose

Caption: Step-by-step process for alkaline hydrolysis.

By adhering to these procedures, laboratories can effectively manage this compound waste, ensuring the safety of personnel and minimizing environmental impact. Always consult your institution's specific safety guidelines and local regulations for pharmaceutical waste disposal.

References

Safeguarding Your Research: A Guide to Handling Cefamandole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Cefamandole (B1668816), a second-generation cephalosporin (B10832234) antibiotic. Following these procedural steps will help mitigate risks and ensure proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound Nafate is classified as hazardous, with the potential to cause skin irritation, serious eye irritation, and allergic skin reactions. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.

Core PPE Requirements:

  • Eye/Face Protection: Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards are required.[1]

  • Skin Protection: Handle with compatible, chemical-resistant gloves. Gloves must be inspected before use.[1][2] For tasks with a higher risk of exposure, such as compounding or cleaning spills, wearing two pairs of chemotherapy-rated gloves is recommended.[4][5]

  • Body Protection: A lab coat is required.[2] For operations where splashing is a risk, a disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs should be worn.[4][5]

  • Respiratory Protection: In cases of inadequate ventilation or when handling the powder outside of a containment system, a NIOSH-approved respirator is necessary to avoid breathing in dust.[2][6] For major spills, a chemical cartridge-type respirator may be required.[7]

Hazard GHS Classification Precautionary Statement
Skin IrritationCategory 2H315: Causes skin irritation.[1][3]
Eye IrritationCategory 2A/2BH319: Causes serious eye irritation.[1][3][6]
Respiratory SensitizationCategory 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][3][6]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[1][3][6]
Target Organ ToxicitySingle Exposure, Category 3H335: May cause respiratory irritation.[3]

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is critical to maintain the integrity of this compound and the safety of laboratory personnel.

Step-by-Step Handling Procedure:
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The handling area should be well-ventilated, and an eyewash station and safety shower must be readily accessible.[2]

  • Containment: Whenever possible, handle this compound powder within a chemical fume hood or other approved containment system to control airborne exposure.[6]

  • Avoidance of Contact: Take all necessary precautions to avoid direct contact with skin and eyes. Do not breathe in dust, fumes, or vapors.[2][8]

  • Hygiene: Wash hands thoroughly after handling the material, before breaks, and at the end of the workday.[2][8] Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[2][8]

Storage Conditions:
  • Keep the container tightly closed.[1][2]

  • Store in a cool, dry, and well-ventilated place.

  • Recommended storage temperature is 4°C.[1]

  • This compound is stable under recommended storage conditions but is incompatible with strong oxidizing agents.[1]

Quantitative Data Summary

This table summarizes key quantitative data for this compound Nafate. While comprehensive toxicological properties have not been fully investigated, the available data provides a baseline for risk assessment.[1][2]

Property Value Source / Notes
Occupational Exposure
Lilly Exposure Guideline (LEG)<100 µg/m³ (TWA for 12 hours)[9]
Acute Toxicity
Oral LD50 (Rat)> 500 mg/kg[6]
Inhalation LC50 (Rat)> 2.28 mg/L (1 hour)[6]
Intravenous LD50 (Rat)2242 mg/kg[9]
Physical/Chemical Properties
Molecular FormulaC₁₉H₁₇N₆NaO₆S₂[6]
Molecular Weight512.5 g/mol [6]
SolubilitySoluble in methanol; practically insoluble in ether, chloroform, benzene, and cyclohexane.[6] The sodium salt form generally has enhanced water solubility.
Stability in Solution
At 24°C (in 0.9% NaCl or 5% Dextrose)Stable for approximately 5 days[10]
At 5°C (in 0.9% NaCl or 5% Dextrose)Stable for 44 days[10]
At -20°C (Frozen)Stable for at least 26 weeks[11]

Disposal Plan: Waste and Decontamination

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Disposal: Dispose of this compound waste and contaminated materials in accordance with all local, state, and federal regulations.[3] It must not be disposed of with household garbage or allowed to reach the sewage system.[3] Place excess material in a sealed container for disposal.[12]

  • Contaminated PPE: All disposable PPE (gloves, gowns, masks) used while handling this compound should be considered contaminated.[13] Remove PPE carefully to avoid skin contact and dispose of it in a designated, sealed hazardous waste container.[5][13]

  • Empty Containers: Scratch out all personal or identifying information on the label of the empty container, then dispose of it in the trash or recycle according to institutional protocols.[14]

Emergency Protocols: Spills and Exposure

Accidents can happen. This procedural guidance outlines the immediate steps to take in the event of a spill or personal exposure.

This compound Spill Response Workflow

G cluster_0 This compound Spill Response A SPILL DETECTED B Evacuate and Secure Area A->B C Don Appropriate PPE (2 pairs gloves, gown, respirator, eye protection) B->C D Contain the Spill (Use absorbent material) C->D E Clean the Area (Soak up with absorbent material) D->E F Collect and Place Waste in Sealed Hazardous Container E->F G Decontaminate the Area F->G H Remove PPE Correctly G->H I Dispose of Waste Container (Follow institutional protocol) H->I J Report the Incident I->J

Caption: Workflow for responding to a this compound spill.

Experimental Protocols for Emergency Response

While detailed toxicological testing protocols are beyond the scope of a safety guide, the following are procedural protocols for managing emergency situations based on standard laboratory safety practices.

Protocol for Accidental Exposure:

  • In Case of Eye Contact: Immediately rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do, and continue rinsing.[2] If eye irritation persists, seek medical advice/attention.[2]

  • In Case of Skin Contact: Take off contaminated clothing immediately.[8] Wash the affected area with plenty of soap and water for at least 15 minutes.[2] If skin irritation or a rash occurs, seek medical advice.[2]

  • If Inhaled: Remove the person to fresh air and keep them in a position comfortable for breathing.[2][6] If experiencing respiratory symptoms such as difficulty breathing, call a poison center or doctor immediately.[6]

  • If Ingested: Wash out the mouth with water, provided the person is conscious.[2] Do NOT induce vomiting.[2] Seek immediate medical attention.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.